molecular formula C13H12N2O2 B1303682 Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate CAS No. 223127-54-6

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Cat. No.: B1303682
CAS No.: 223127-54-6
M. Wt: 228.25 g/mol
InChI Key: CUVFODCVMGKLTH-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(5-aminopyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)12-7-6-11(14)8-15-12/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVFODCVMGKLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377299
Record name methyl 4-(5-aminopyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223127-54-6
Record name methyl 4-(5-aminopyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, a key intermediate in pharmaceutical research. The synthesis involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the biaryl skeleton, followed by the reduction of a nitro group to the desired amine. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the successful synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves a palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-5-nitropyridine with 4-(methoxycarbonyl)phenylboronic acid. This reaction constructs the core C-C bond between the pyridine and benzene rings. The subsequent step is the selective reduction of the nitro group on the pyridine ring to an amino group, yielding the final product.

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine Methyl_4-(5-nitropyridin-2-yl)benzoate Methyl_4-(5-nitropyridin-2-yl)benzoate 2-chloro-5-nitropyridine->Methyl_4-(5-nitropyridin-2-yl)benzoate Pd catalyst, Base 4-(methoxycarbonyl)phenylboronic_acid 4-(methoxycarbonyl)phenylboronic_acid 4-(methoxycarbonyl)phenylboronic_acid->Methyl_4-(5-nitropyridin-2-yl)benzoate Methyl_4-(5-amino-2-pyridinyl)benzenecarboxylate Methyl_4-(5-amino-2-pyridinyl)benzenecarboxylate Methyl_4-(5-nitropyridin-2-yl)benzoate->Methyl_4-(5-amino-2-pyridinyl)benzenecarboxylate Reducing Agent

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(5-nitropyridin-2-yl)benzoate via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with 4-(methoxycarbonyl)phenylboronic acid.

Materials:

  • 2-chloro-5-nitropyridine

  • 4-(methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated charcoal

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 2-chloro-5-nitropyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), and n-propanol.

  • Stir the mixture for 15 minutes at room temperature to allow for the dissolution of the solids.

  • To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate (1.3 eq), and deionized water.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add deionized water. Stir the mixture open to the air for 5 minutes.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash them sequentially with 5% sodium carbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, add activated charcoal, and stir for 10 minutes.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain Methyl 4-(5-nitropyridin-2-yl)benzoate.

ParameterValue
Reactants 2-chloro-5-nitropyridine, 4-(methoxycarbonyl)phenylboronic acid
Catalyst Palladium(II) acetate, Triphenylphosphine
Base Sodium carbonate
Solvent n-Propanol/Water
Temperature Reflux
Reaction Time 1-2 hours
Typical Yield 85-95%

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling.

Step 2: Synthesis of this compound via Nitro Group Reduction

This protocol describes the reduction of the nitro intermediate to the final amino product using tin(II) chloride.

Materials:

  • Methyl 4-(5-nitropyridin-2-yl)benzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-(5-nitropyridin-2-yl)benzoate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

ParameterValue
Reactant Methyl 4-(5-nitropyridin-2-yl)benzoate
Reducing Agent Tin(II) chloride dihydrate
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 70-85%

Table 2: Summary of Reaction Conditions for Nitro Group Reduction.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Reaction_Setup Reaction Setup: - Add reactants, catalyst, base, solvent - Inert atmosphere Start->Reaction_Setup Reaction Reaction: - Heating and stirring Reaction_Setup->Reaction Monitoring Monitoring: - TLC Reaction->Monitoring Quenching Quenching/ Neutralization Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing with brine/water Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification_Method Purification: - Recrystallization or - Column Chromatography Concentration->Purification_Method Characterization Characterization: - NMR, MS, etc. Purification_Method->Characterization Final_Product Final_Product Characterization->Final_Product

Figure 2: General experimental workflow for synthesis and purification.

Biological Context and Significance

Pyridine and its derivatives are prominent scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2] The aminophenylpyridine core of this compound is a key structural motif in various pharmacologically active molecules. For instance, derivatives of N-phenyl-2-pyrimidinamine, which share a similar structural framework, have shown potential as antimicrobial and antioxidant agents.[3] The presence of the amino and ester functionalities provides versatile handles for further chemical modifications, making this compound a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. The exploration of its derivatives could lead to the discovery of novel drug candidates targeting a variety of diseases.

References

An In-Depth Technical Guide to Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: A Compound Awaiting Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is a chemical compound that, despite its well-defined structure, remains largely uncharacterized in publicly accessible scientific literature and chemical databases. Its molecular architecture, featuring a pyridine ring linked to a benzoate group, suggests potential applications in medicinal chemistry and materials science, as related structures are known to exhibit a range of biological activities and physical properties. However, a comprehensive search for its chemical and physical properties, detailed experimental protocols for its synthesis, and its involvement in biological signaling pathways has revealed a significant lack of available data.

This guide, therefore, serves not as a repository of existing knowledge, but as a roadmap for the future characterization of this molecule. It will outline the predicted properties based on its structure, propose viable synthetic routes, and suggest potential areas of investigation for its biological activity.

Predicted Chemical and Physical Properties

In the absence of experimental data, the properties of this compound must be predicted based on its constituent functional groups: an aminopyridine and a methyl benzoate.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₁₃H₁₂N₂O₂Based on structural drawing.
Molecular Weight 228.25 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureAromatic compounds with similar molecular weights are typically solids.
Melting Point Expected to be in the range of 100-200 °CBased on analogous aromatic and heterocyclic compounds.
Boiling Point > 300 °C (with decomposition)High due to polarity and molecular weight.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The amino and ester groups provide some polarity, while the aromatic rings confer hydrophobicity.
pKa The amino group is expected to be basic (pKa ~ 4-6), and the pyridine nitrogen is also basic (pKa ~ 5-7).Based on the pKa values of aniline and pyridine derivatives.

Proposed Experimental Protocols for Synthesis

The synthesis of this compound can be approached through several modern cross-coupling reactions. The most logical disconnection is between the pyridine and benzene rings, suggesting a Suzuki-Miyaura or similar palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A viable route involves the coupling of a boronic acid derivative of one ring system with a halide of the other.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Bromo-5-aminopyridine D This compound A->D Suzuki-Miyaura Coupling B 4-(Methoxycarbonyl)phenylboronic acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water)

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

  • Reactant Preparation: To a flame-dried Schlenk flask, add 2-bromo-5-aminopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

The aminopyridine and benzoate moieties are present in numerous biologically active molecules. This suggests that this compound could be a valuable scaffold for drug discovery.

Hypothesized Workflow for Biological Evaluation

The following workflow outlines a potential strategy to investigate the biological effects of this compound.

G A Synthesis and Purification of This compound B In vitro Screening (e.g., Kinase, GPCR, Ion Channel Panels) A->B C Identification of Primary Target(s) B->C D Cell-based Assays (e.g., Proliferation, Apoptosis, Signaling Pathway Modulation) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In vivo Studies (Animal Models of Disease) D->F E->D

Caption: A proposed workflow for the biological evaluation of this compound.

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, a primary area of investigation would be its effect on various protein kinases involved in cancer and inflammatory diseases. For instance, libraries of aminopyridine derivatives have been explored as inhibitors of kinases such as cyclin-dependent kinases (CDKs), Aurora kinases, and Janus kinases (JAKs).

Should initial screening reveal activity against a particular kinase, further studies would be necessary to elucidate the specific signaling pathway being modulated. For example, if the compound inhibits a key kinase in the MAPK/ERK pathway, its effect on downstream signaling proteins would need to be investigated using techniques like Western blotting.

Conclusion

This compound represents an intriguing yet unexplored molecule. While this guide provides a theoretical framework for its properties, synthesis, and potential biological relevance, it underscores the critical need for experimental validation. The proposed synthetic protocols offer a clear path to obtaining this compound, which would then enable a thorough investigation of its chemical, physical, and biological characteristics. The insights gained from such studies could pave the way for its application in various scientific and therapeutic areas. Researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery are encouraged to undertake the characterization of this promising compound.

"Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number for "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate." Consequently, experimentally validated quantitative data and established biological roles, including involvement in signaling pathways, are not publicly available for this specific compound. This guide provides a projected synthetic pathway based on established chemical principles for structurally related molecules, alongside predicted physicochemical properties to support researchers and drug development professionals in the synthesis and characterization of this molecule.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The aminopyridine moiety is a key component in numerous biologically active compounds, while the methyl benzoate group offers a site for further chemical modification. This document outlines a plausible synthetic route for this compound and provides a summary of predicted physicochemical properties based on closely related structures.

Physicochemical Properties

In the absence of experimental data for the target compound, the following table summarizes the physicochemical properties of a structurally similar compound, Methyl 4-aminopyridine-2-carboxylate (CAS: 71469-93-7) , to provide an estimation of the expected properties. It is important to note that these values are for a related isomer and may differ from the actual properties of this compound.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂PubChem[1]
Molecular Weight152.15 g/mol PubChem[1]
XLogP30.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass152.058577502 DaPubChem[1]
Topological Polar Surface Area65.2 ŲPubChem[1]

Proposed Synthesis: Suzuki-Miyaura Coupling

A viable and widely used method for the synthesis of biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is anticipated to be effective for the synthesis of this compound. The proposed reaction would involve the coupling of a halosubstituted aminopyridine with a boronic acid derivative of methyl benzoate.

3.1. Experimental Protocol

This protocol is a generalized procedure adapted from methods used for the Suzuki-Miyaura coupling of similar aminopyridine substrates.[2][3] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 5-Amino-2-bromopyridine (or 2-chloro-5-aminopyridine)

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Methyl 4-boronobenzoate pinacol ester)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand)

  • Base (e.g., Potassium carbonate, Potassium phosphate, or Sodium carbonate)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water, or Dimethylformamide)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-amino-2-bromopyridine (1.0 equivalent), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1-1.5 equivalents), and the chosen base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents). Then, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 to 10:1 ratio.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Signaling Pathways and Biological Activity

As "this compound" is not a well-documented compound, there is no available information regarding its biological activity or its role in any signaling pathways. The biological effects of this molecule would need to be determined through in vitro and in vivo studies.

Visualizations

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 5-Amino-2-bromopyridine G Suzuki-Miyaura Coupling A->G B Methyl 4-boronobenzoate pinacol ester B->G C Palladium Catalyst C->G D Base (e.g., K2CO3) D->G E Solvent (e.g., Dioxane/Water) E->G F Heat (80-110 °C) F->G H This compound G->H

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

References

An In-depth Technical Guide to Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is a bifunctional organic molecule featuring a 2-phenylpyridine scaffold. This structural motif is of significant interest in medicinal chemistry and materials science. The molecule combines a methyl benzoate unit, a common pharmacophore and synthetic handle, with a 5-aminopyridine moiety. The presence of the amino group provides a site for further functionalization, potentially modulating the compound's electronic properties and biological activity. Derivatives of 2-phenylpyridine are known to exhibit a range of biological activities, making this core structure a valuable starting point for drug discovery programs.[1][2] This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, and predicted physicochemical and spectroscopic properties based on analogous compounds and established chemical principles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 5-position and a methyl 4-benzoate group at the 2-position.

G cluster_reaction Suzuki-Miyaura Coupling reagent1 2-Bromo-5-aminopyridine reaction Reaction Mixture (Heated under Inert Atmosphere) reagent1->reaction reagent2 Methyl 4-(pinacolato)boronate reagent2->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Purification (Silica Gel Column Chromatography) workup->purification product This compound purification->product Core Aminophenylpyridine Scaffold Activity1 Anticancer Core->Activity1 Potential Activity Activity2 Antimicrobial Core->Activity2 Potential Activity Activity3 Antiviral Core->Activity3 Potential Activity

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.10d1HPyridinyl-H (position 6)
~7.95d2HBenzenecarboxylate-H (ortho to ester)
~7.80d2HBenzenecarboxylate-H (meta to ester)
~7.25dd1HPyridinyl-H (position 4)
~6.80d1HPyridinyl-H (position 3)
~5.50s (broad)2H-NH₂
3.85s3H-OCH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~166.0C=O (ester)
~155.0Pyridinyl-C (position 2)
~148.0Pyridinyl-C (position 5)
~145.0Pyridinyl-C (position 6)
~138.0Benzenecarboxylate-C (ipso to pyridine)
~129.5Benzenecarboxylate-CH (ortho to ester)
~128.0Benzenecarboxylate-CH (meta to ester)
~125.0Benzenecarboxylate-C (ipso to ester)
~120.0Pyridinyl-CH (position 4)
~115.0Pyridinyl-CH (position 3)
~52.0-OCH₃
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretching (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching (-OCH₃)
~1720Strong, SharpC=O stretching (ester)
~1600, ~1580, ~1450Medium-StrongAromatic C=C stretching
~1280StrongC-O stretching (ester)
~1250MediumC-N stretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
228[M]⁺ (Molecular Ion)
197[M - OCH₃]⁺
170[M - COOCH₃]⁺
154[M - C₆H₄COOCH₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph. Acquire the spectrum in positive ion mode.

    • EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR FT-IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Prep Sample Preparation (Dissolve in DMSO-d6) NMR_Acq Data Acquisition (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (Fourier Transform, Phasing) NMR_Acq->NMR_Proc NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) NMR_Proc->NMR_Analysis IR_Prep Sample Preparation (KBr Pellet) IR_Acq Data Acquisition (FT-IR Spectrometer) IR_Prep->IR_Acq IR_Analysis Spectral Analysis (Peak Assignment) IR_Acq->IR_Analysis MS_Prep Sample Preparation (Dissolve in Methanol) MS_Ion Ionization (ESI or EI) MS_Prep->MS_Ion MS_Detect Mass Analysis & Detection MS_Ion->MS_Detect MS_Analysis Spectral Analysis (m/z, Fragmentation) MS_Detect->MS_Analysis

Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analysis.

Logical_Relationship cluster_Spectroscopy Spectroscopic Techniques cluster_Information Structural Information Obtained Molecule Methyl 4-(5-amino-2- pyridinyl)benzenecarboxylate NMR NMR (¹H, ¹³C) Molecule->NMR IR FT-IR Molecule->IR MS Mass Spec. Molecule->MS Connectivity Connectivity & Chemical Environment NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight

Caption: Relationship between spectroscopic techniques and structural information.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and the experimental protocols to obtain it. While experimentally derived data for this specific compound is not widely published, the predicted values and standardized procedures outlined herein offer a solid foundation for researchers to characterize this molecule accurately. The application of these spectroscopic methods is fundamental to ensuring the identity, purity, and structural integrity of this compound in any scientific investigation.

Unlocking Therapeutic Potential: A Technical Guide to Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is a heterocyclic compound featuring a 2-phenylpyridine core structure. This molecular framework is of considerable interest within the pharmaceutical sciences due to its prevalence in a multitude of biologically active molecules. The strategic placement of an amino group on the pyridine ring and a methyl carboxylate on the phenyl ring offers significant opportunities for synthetic diversification, positioning it as a valuable building block for the generation of novel compound libraries. This technical guide will delve into the prospective research applications of this compound, substantiated by data from structurally analogous compounds.

Predicted Physicochemical Characteristics

As empirical data for this compound is not extensively documented, the following physicochemical properties have been predicted based on its chemical structure.

PropertyPredicted Value
Molecular FormulaC₁₃H₁₂N₂O₂
Molecular Weight228.25 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Prospective Research Applications

The structural motifs within this compound are shared with numerous compounds exhibiting significant pharmacological activity. This suggests a range of potential therapeutic applications for this molecule and its derivatives.

Oncology

The 2-arylpyridine scaffold is a well-established pharmacophore in the design of anticancer agents. The incorporation of an amino functionality can further enhance the therapeutic potential of this structural class.

3.1.1. Kinase Inhibition

A significant number of kinase inhibitors leverage the 2-aminopyridine moiety to effectively interact with the ATP-binding site of various protein kinases. Given that aberrant kinase signaling is a fundamental characteristic of many cancers, these enzymes represent critical targets for drug development.

  • Potential Molecular Targets: Based on the activity of related compounds, derivatives of this compound could potentially target key signaling pathways implicated in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs). For instance, pyridine-urea analogs have demonstrated inhibitory effects on VEGFR-2.[1]

  • Structure-Activity Relationship (SAR) Considerations: The exocyclic amino group is well-positioned to act as a hydrogen bond donor, while the pyridine nitrogen can serve as a hydrogen bond acceptor, a common binding pattern for inhibitors that engage the hinge region of the kinase domain. The methyl benzenecarboxylate portion of the molecule provides a vector for further chemical elaboration to probe for additional interactions within the kinase active site, potentially leading to enhanced potency and selectivity.

Quantitative Biological Data of Structurally Related Pyridine Derivatives:

The following table presents the in vitro anticancer activity of several pyridine-containing compounds, highlighting the potential of this chemical class and providing a strong rationale for the investigation of this compound.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
8e 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-methyl-6-(4-methoxyphenyl)pyridin-3-yl)ureaMCF-7 (Breast)0.22[1]
8n 1-(4-bromophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)ureaMCF-7 (Breast)1.88[1]
4b 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrileA-549 (Lung)0.00803[2]
4e 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrileA-549 (Lung)0.0095[2]
Additional Therapeutic Areas of Interest
  • Neurodegenerative Diseases: The aminopyridine scaffold is present in compounds that have been explored for the treatment of neurological conditions.

  • Anti-inflammatory Therapeutics: The aminophenyl moiety is a component of various molecules with demonstrated anti-inflammatory effects.

Proposed Synthetic Strategy

A highly viable and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl moieties and is known for its broad functional group tolerance.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Reactant_A 5-Amino-2-bromopyridine Reaction_Step Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) Reactant_A->Reaction_Step Reactant_B Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Reactant_B->Reaction_Step Product_Molecule This compound Reaction_Step->Product_Molecule

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol serves as a general starting point and may necessitate optimization for the specific substrates.

  • Reaction Assembly: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-amino-2-bromopyridine (1.0 equivalent), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Solvent and Catalyst Addition: Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. Subsequently, introduce a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Product Isolation: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The following is a generalized protocol for evaluating the inhibitory potency of a compound against a target kinase.

Kinase_Assay_Workflow Start Prepare serial dilution of test compound Add_Kinase Dispense kinase into assay plate Start->Add_Kinase Pre_incubation Pre-incubate with test compound Add_Kinase->Pre_incubation Initiate_Reaction Add ATP and substrate to initiate reaction Pre_incubation->Initiate_Reaction Incubation Incubate at 30°C for 60 minutes Initiate_Reaction->Incubation Stop_Reaction Add ADP-Glo™ Reagent to terminate kinase reaction Incubation->Stop_Reaction Detection Add Kinase Detection Reagent for signal generation Stop_Reaction->Detection Measure Measure luminescence with a plate reader Detection->Measure Analyze Calculate IC50 from dose-response curve Measure->Analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

  • Compound Preparation: Create a serial dilution of the test compound in 100% DMSO.

  • Reaction Mixture: In a 96-well assay plate, add the target kinase enzyme, a specific peptide substrate, and the test compound at varying concentrations.

  • Reaction Initiation: Start the kinase reaction by the addition of ATP.

  • Incubation: Allow the reaction to proceed at 30°C for a predetermined time, typically 60 minutes.

  • Signal Generation: Terminate the kinase reaction and measure the amount of ADP produced using a commercially available luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Construct a dose-response curve by plotting the luminescence signal against the logarithm of the inhibitor concentration. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a suitable sigmoidal model.

MTT Assay for Cellular Antiproliferative Activity

The MTT assay is a widely used colorimetric method for assessing cell viability and proliferation.

  • Cell Culture: Plate cancer cells in a 96-well microtiter plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a duration of 48 to 72 hours.

  • MTT Reagent Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the resulting dose-response curve.

Concluding Remarks

This compound emerges as a scaffold with significant potential for the discovery of novel therapeutic agents, with a particularly strong rationale for its exploration in the development of kinase inhibitors for oncology. The feasibility of its synthesis through robust and well-established chemical methodologies, coupled with the availability of high-throughput in vitro screening assays, renders this molecule and its derivatives as highly attractive candidates for further preclinical investigation. The compelling biological activity of structurally related compounds provides a solid foundation for the continued exploration of this promising area of chemical space.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate," a molecule of interest in medicinal chemistry due to its structural similarity to known biologically active compounds. While direct experimental data on this specific compound is limited in publicly available literature, this document outlines plausible and robust synthetic routes based on well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data from analogous reactions, and visualizations of the synthetic workflows are presented to aid researchers in the synthesis and exploration of this compound and its derivatives. Furthermore, the potential biological significance of this class of compounds is discussed in the context of their analogues.

Introduction

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its ability to act as a bioisostere for other functional groups and its participation in key hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. The coupling of this heterocyclic system to a substituted benzene ring, such as a benzenecarboxylate, generates a molecular framework with potential for a wide range of biological activities. "this compound" represents a core structure that can be further elaborated to probe its therapeutic potential. This guide focuses on the practical synthesis of this target molecule, providing detailed methodologies and expected outcomes based on analogous transformations.

Synthetic Strategies

The construction of the C-C bond between the pyridine and benzene rings, and the C-N bond of the amino group, are the key transformations in the synthesis of the target molecule. Modern organometallic chemistry offers powerful tools for these transformations. Two primary retrosynthetic disconnections are considered, leading to two distinct and highly feasible synthetic pathways.

Pathway 1: Suzuki-Miyaura Coupling

This pathway involves the formation of the C-C bond between the pyridine and benzene rings as the key step. The retrosynthetic analysis is as follows:

G Target This compound Disconnect1 C-C Disconnection (Suzuki-Miyaura) Target->Disconnect1 Precursors1 5-Amino-2-pyridinylboronic acid derivative + Methyl 4-bromobenzoate Disconnect1->Precursors1

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Pathway 2: Buchwald-Hartwig Amination

This alternative pathway focuses on the formation of the C-N bond of the amino group in the final step. The retrosynthetic analysis is as follows:

G Target This compound Disconnect2 C-N Disconnection (Buchwald-Hartwig) Target->Disconnect2 Precursors2 Methyl 4-(5-bromo-2-pyridinyl)benzenecarboxylate + Ammonia source Disconnect2->Precursors2

Caption: Retrosynthetic analysis via Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the synthesis of "this compound" based on the two pathways described above. The reaction conditions are derived from analogous transformations reported in the literature.

Pathway 1: Synthesis via Suzuki-Miyaura Coupling

This pathway involves two main steps: the synthesis of a suitable 5-amino-2-pyridinylboronic acid derivative and the subsequent Suzuki-Miyaura coupling.

Step 1a: Synthesis of 5-Amino-2-bromopyridine (if not commercially available)

  • Materials: 2,5-dibromopyridine, aqueous ammonia, copper(I) oxide.

  • Procedure: In a sealed tube, 2,5-dibromopyridine (1.0 eq), aqueous ammonia (10-20 eq), and copper(I) oxide (0.1 eq) are heated to 120-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 1b: Synthesis of 5-(tert-Butoxycarbonylamino)-2-pyridinylboronic acid pinacol ester

  • Materials: 5-Amino-2-bromopyridine, di-tert-butyl dicarbonate (Boc₂O), bis(pinacolato)diboron, palladium(II) acetate, SPhos, potassium acetate.

  • Procedure: 5-Amino-2-bromopyridine is first protected with Boc₂O in the presence of a base like triethylamine in a solvent such as dichloromethane to yield 2-bromo-5-(tert-butoxycarbonylamino)pyridine. The resulting protected pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), palladium(II) acetate (3 mol%), SPhos (6 mol%), and potassium acetate (1.5 eq) are dissolved in an anhydrous, deoxygenated solvent like 1,4-dioxane. The mixture is heated at 80-100 °C under an inert atmosphere for 8-16 hours. After completion, the reaction is cooled, filtered through celite, and the solvent is evaporated. The residue is purified by column chromatography.

Step 2: Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Reactants: - 5-(Boc-amino)-2-pyridinylboronic ester - Methyl 4-bromobenzoate - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) Reaction Heat in Solvent (e.g., Dioxane/H₂O) 80-100 °C, 8-12 h Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Deprotection Boc Deprotection (e.g., TFA in DCM) Purification->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Experimental workflow for the Suzuki-Miyaura coupling pathway.

  • Materials: 5-(tert-Butoxycarbonylamino)-2-pyridinylboronic acid pinacol ester (1.0 eq), methyl 4-bromobenzoate (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), potassium carbonate (2.0 eq).

  • Procedure: The reactants are dissolved in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon) for 15-20 minutes. The reaction mixture is then heated to 80-100 °C and stirred for 8-12 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield methyl 4-(5-(tert-butoxycarbonylamino)-2-pyridinyl)benzenecarboxylate.

  • Deprotection: The purified Boc-protected intermediate is dissolved in dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to afford the final product.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Halides

Pyridylboronic Acid DerivativeAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
3-Aminopyridin-5-ylboronic acid1-Bromo-4-fluorobenzenePd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O901678
2-(Methylamino)pyridin-5-ylboronic acidMethyl 4-iodobenzoatePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene110892

Note: The data in this table is illustrative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Pathway 2: Synthesis via Buchwald-Hartwig Amination

This pathway first constructs the biaryl system and then introduces the amino group.

Step 1: Suzuki-Miyaura Coupling of 2,5-Dibromopyridine with 4-(Methoxycarbonyl)phenylboronic acid

  • Materials: 2,5-Dibromopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Procedure: The reaction is carried out following the general Suzuki-Miyaura protocol described in Pathway 1, Step 2. The product, methyl 4-(5-bromo-2-pyridinyl)benzenecarboxylate, is isolated after column chromatography.

Step 2: Buchwald-Hartwig Amination

G cluster_workflow Buchwald-Hartwig Amination Workflow Start Combine Reactants: - Methyl 4-(5-bromo-2-pyridinyl)benzenecarboxylate - Ammonia source (e.g., Benzophenone imine) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) Reaction Heat in Solvent (e.g., Toluene) 90-110 °C, 12-24 h Start->Reaction Workup Hydrolysis and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the Buchwald-Hartwig amination pathway.

  • Materials: Methyl 4-(5-bromo-2-pyridinyl)benzenecarboxylate (1.0 eq), benzophenone imine (as an ammonia surrogate, 1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%), sodium tert-butoxide (1.4 eq).

  • Procedure: In a glovebox or under an inert atmosphere, the reactants are dissolved in anhydrous, deoxygenated toluene. The reaction mixture is heated to 90-110 °C for 12-24 hours. After cooling, the resulting imine is hydrolyzed by adding aqueous acid (e.g., 1 M HCl) and stirring for 1-2 hours. The mixture is then neutralized with a base (e.g., NaOH) and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the final product.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmine/Ammonia SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleAnilinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBuToluene801895
2-BromopyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001288
1-Bromo-4-cyanobenzeneBenzophenone iminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1102482

Note: This data is illustrative and based on similar reactions. The use of an ammonia surrogate followed by hydrolysis is a common strategy for the introduction of a primary amino group via Buchwald-Hartwig amination.

Potential Biological Activity and Applications

  • Kinase Inhibition: The 2-aminopyridine scaffold is a well-known "hinge-binder" in many kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bonds with the hinge region of the kinase active site. The benzenecarboxylate portion can be directed towards the solvent-exposed region or other pockets of the enzyme, and its derivatization could lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial and Antiviral Activity: Many pyridine and aminopyridine derivatives have demonstrated antimicrobial and antiviral properties. The target molecule could serve as a starting point for the development of new agents in this therapeutic area.

  • Central Nervous System (CNS) Activity: The ability of the aminopyridine scaffold to cross the blood-brain barrier and interact with CNS targets is well-documented. Derivatives of 4-aminopyridine are used to treat certain neurological conditions.[1] The title compound could be explored for its potential activity on various CNS receptors and enzymes.

The following diagram illustrates a hypothetical mechanism of action for a derivative of the core structure as a kinase inhibitor.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Inhibitor Aminopyridinyl- benzenecarboxylate Derivative Kinase Protein Kinase (e.g., in a cancer cell signaling pathway) Inhibitor->Kinase Binds to ATP-binding site Phosphorylation Phosphorylation Block Inhibition Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) Phosphorylation->Downstream Block->Phosphorylation

Caption: Hypothetical mechanism of action as a kinase inhibitor.

Conclusion

"this compound" is a synthetically accessible molecule that holds promise as a scaffold for the development of new therapeutic agents. This technical guide provides two robust and well-precedented synthetic pathways, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, for its preparation. The detailed experimental protocols and tabulated data from analogous reactions offer a solid foundation for researchers to synthesize this compound and its derivatives. While direct biological data is currently lacking, the prevalence of its structural motifs in known bioactive molecules, particularly as kinase inhibitors, suggests that this is a fertile area for future research and drug discovery efforts.

References

The Pivotal Role of the Aminopyridinyl-Benzene Scaffold: A Technical Guide to the Medicinal Chemistry of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridinyl-benzene core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous targeted therapies, particularly in oncology. This technical guide explores the medicinal chemistry landscape of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate," a specific exemplar of this chemical class. While this precise molecule is not extensively documented in public literature, its structural motifs are present in a multitude of biologically active agents, most notably kinase inhibitors. This document will, therefore, leverage data from closely related analogues to provide a comprehensive overview of its likely synthesis, potential biological activities, and promising role in drug discovery. We will delve into detailed synthetic protocols, present comparative biological data from related compounds, and visualize key concepts such as signaling pathways and experimental workflows to provide a thorough technical resource for researchers in the field.

Introduction: The Significance of the Aminopyridinyl-Benzene Core

The fusion of an aminopyridine ring with a substituted benzene moiety creates a versatile biaryl scaffold with significant potential for molecular recognition in biological systems. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding pockets. The amino group provides a crucial hydrogen bond donor and a vector for further chemical modification. The benzoate portion allows for the exploration of interactions with solvent-exposed regions of target proteins and can be readily modified to fine-tune physicochemical properties. This combination of features has led to the successful development of numerous drugs targeting a range of protein families.

Synthetic Strategies

The synthesis of "this compound" and its analogues typically involves a cross-coupling reaction to form the central biaryl bond. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common and efficient methods employed for this purpose.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of the title compound is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Methyl 4-boronobenzoate G This compound A->G B 2-Bromo-5-aminopyridine B->G C Pd(PPh3)4 (catalyst) C->G D Na2CO3 (base) D->G E Toluene/Water (solvent) E->G F Heat F->G

Caption: Proposed Suzuki-Miyaura synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Methyl 4-boronobenzoate (1.0 eq)

  • 2-Bromo-5-aminopyridine (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Sodium Carbonate (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add Methyl 4-boronobenzoate, 2-Bromo-5-aminopyridine, and Sodium Carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Add Tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure "this compound".

Biological Activity and Potential Applications

Given the prevalence of the aminopyridinyl-benzene scaffold in kinase inhibitors, it is highly probable that "this compound" would serve as a key intermediate or a fragment in the development of such agents. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor Scaffold

The aminopyridine moiety can form critical hydrogen bonds with the hinge region of the kinase ATP binding site. The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and target specific interactions within the kinase active site.

cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein Receptor->Substrate phosphorylates ATP ATP ATP->Receptor binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Inhibitor This compound (or derivative) Inhibitor->Receptor binds competitively Block Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Potential mechanism of action as a kinase inhibitor.

Comparative Biological Data of Structurally Related Compounds

To provide context for the potential biological activity of the title compound, the following table summarizes data for structurally similar molecules that feature the aminopyridinyl-benzene core.

Compound/ScaffoldTarget(s)Reported Activity (IC50)Reference
2-Anilino-5-aminopyridine derivativesc-MetVaries by substitutionDiscovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.[1]
Aminopyrazine derivatives with a carboxyphenyl moietyNek2 KinaseVaries by substitutionAminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2.[2]
o-Aminopyridinyl alkynyl scaffoldCSF-1R, PDGFR-α, SrcVaries by substitutionDiscovery of potent anti-idiopathic pulmonary fibrosis (IPF) agents based on an o-aminopyridinyl alkynyl scaffold.[3]
4-Anilinopyrimidine derivativesClass III RTKsVaries by substitutionTargeting kinases with anilinopyrimidines.[4]
2-Aminopyridine-based derivativesCDK/HDACVaries by substitutionDiscovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors.[5]

Note: The activities are highly dependent on the specific substitutions on the core scaffold.

Experimental Workflow for Kinase Inhibitor Profiling

Should "this compound" be utilized as a scaffold for kinase inhibitor development, a typical experimental workflow would be as follows:

cluster_workflow Kinase Inhibitor Screening Workflow A Library Synthesis (Derivatives of core scaffold) B High-Throughput Screening (HTS) (Biochemical Kinase Assay) A->B C Hit Identification and Validation B->C D Dose-Response and IC50 Determination C->D E Selectivity Profiling (Kinase Panel Screening) D->E F Cell-Based Assays (Target Engagement, Proliferation) E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Lead Optimization G->H

Caption: A typical workflow for kinase inhibitor drug discovery.

Conclusion and Future Perspectives

"this compound" represents a valuable, albeit under-documented, chemical entity with significant potential in medicinal chemistry. Its structural similarity to the core of numerous successful kinase inhibitors suggests its utility as a key building block for the development of novel targeted therapies. The synthetic routes to this compound are well-precedented, and its derivatization can be readily achieved to explore a wide range of chemical space. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The data and protocols presented in this guide, based on closely related analogues, provide a solid foundation for initiating such investigations. The continued exploration of privileged scaffolds like the aminopyridinyl-benzene core will undoubtedly lead to the discovery of next-generation medicines for a variety of human diseases.

References

Preliminary Biological Screening of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a representative preliminary biological screening cascade for the novel compound, Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate. Drawing upon the well-documented pharmacological potential of the aminopyridine scaffold, this document details methodologies for assessing the compound's cytotoxic, antimicrobial, and kinase inhibitory activities. While specific experimental data for this molecule is not yet publicly available, this guide provides a robust framework for its initial biological characterization, complete with detailed experimental protocols and illustrative data presentation. The protocols are based on standard industry practices for the initial screening of heterocyclic compounds intended for therapeutic development.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its presence is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aminopyridine moiety, in particular, is a key pharmacophore in many kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases.

This compound combines the aminopyridine core with a methyl benzenecarboxylate group, suggesting its potential as a bioactive molecule. This guide presents a structured approach to the preliminary biological evaluation of this compound, focusing on three key areas of investigation: cytotoxicity, antimicrobial activity, and kinase inhibition.

Illustrative Biological Screening Data

The following tables present hypothetical data for this compound to illustrate how screening results would be structured for clear comparison and analysis.

Table 1: In Vitro Cytotoxicity Data

Cell LineCancer TypeAssay TypeIC₅₀ (µM)
A549Lung CarcinomaMTT> 100
MCF-7Breast AdenocarcinomaMTT75.2
HCT116Colon CarcinomaMTT89.5
HEK293Normal KidneyMTT> 100

Table 2: Antimicrobial Activity Data

Microbial StrainTypeAssay TypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positiveBroth Microdilution64
Escherichia coli (ATCC 25922)Gram-negativeBroth Microdilution> 128
Candida albicans (ATCC 90028)FungalBroth Microdilution> 128

Table 3: Kinase Inhibition Data

Kinase TargetAssay Type% Inhibition @ 10 µMIC₅₀ (µM)
EGFRTR-FRET851.2
VEGFR2TR-FRET4515.8
CDK2TR-FRET15> 50

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer and normal cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial and fungal strains.[6][7][8][9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial and fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay: TR-FRET

This protocol provides a general method for assessing the inhibitory activity of this compound against a specific kinase (e.g., EGFR) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • Europium-labeled anti-phospho-specific antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Kinase reaction buffer

  • This compound (dissolved in DMSO)

  • Low-volume 384-well plates

  • TR-FRET compatible microplate reader

Procedure:

  • Add 2 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 6 µL of the detection mix containing the Europium-labeled antibody and APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

  • Calculate the TR-FRET ratio and determine the percent inhibition relative to a no-inhibitor control. IC₅₀ values are then calculated by fitting the data to a four-parameter logistic model.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the EGFR signaling pathway, a potential target for aminopyridine-based compounds, and a general workflow for the preliminary biological screening process.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGF EGF EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR Signaling Pathway.

Biological_Screening_Workflow Compound_Synthesis Compound_Synthesis Antimicrobial_Screening Antimicrobial_Screening Compound_Synthesis->Antimicrobial_Screening Kinase_Inhibition_Screening Kinase_Inhibition_Screening Compound_Synthesis->Kinase_Inhibition_Screening Cytotoxicity_Screening Cytotoxicity_Screening Data_Analysis Data_Analysis Cytotoxicity_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis Kinase_Inhibition_Screening->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification

Caption: Biological Screening Workflow.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document provides detailed application notes and a generalized protocol for the synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, a key building block in medicinal chemistry. The synthesis involves the palladium-catalyzed cross-coupling of an aminopyridine derivative with a phenylboronic acid derivative. Due to the challenges often associated with the coupling of electron-rich and potentially coordinating aminopyridine substrates, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

The general reaction scheme is as follows:

Data Presentation: Comparative Suzuki Coupling Conditions for Aminopyridine Derivatives

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of aminopyridine derivatives with arylboronic acids, providing a comparative overview to guide reaction optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OAmbient12-24High (expected)For challenging aryl bromides.[1]
Pd-PEPPSI-IPrNHCK₂CO₃THF60-804-12High (expected)Effective for electron-rich substrates.[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O10012-2485Traditional, reliable catalyst system.[1]
Pd(OAc)₂NoneK₂CO₃Isopropanol/H₂O85-908-12Good to ExcellentLigand-free protocol.[2]
Pd₂(dba)₃Phosphite or Phosphine OxideKF1,4-Dioxane110VariesGood to ExcellentFor 2-pyridyl nucleophiles.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling synthesis of this compound.

Suzuki_Workflow sub Reactants & Catalyst (2-halo-5-aminopyridine, boronic acid ester, Pd catalyst, ligand, base) reac Reaction Setup (Inert atmosphere, solvent addition) sub->reac Combine heat Reaction (Heating and stirring) reac->heat Heat mon Monitoring (TLC or LC-MS) heat->mon Sample work Work-up (Quenching, extraction) mon->work Upon completion pur Purification (Column chromatography) work->pur Crude product char Characterization (NMR, MS) pur->char Purified product

Caption: General workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Suzuki coupling of similar aminopyridine substrates.[1][2] Optimization may be required for specific substrates and scales.

Materials:

  • 2-Bromo-5-aminopyridine (or 2-chloro-5-aminopyridine)

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-5-aminopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and anhydrous potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex trans Transmetalation pd2_complex->trans R²-B(OR)₂ (Base) pd2_biaryl R¹-Pd(II)L₂-R² trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product R¹-R² re->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Cross-Coupling Synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, a key building block in pharmaceutical and materials science research. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, for which a robust protocol is presented. Additionally, alternative synthetic strategies utilizing Buchwald-Hartwig amination and Sonogashira coupling are discussed, offering a comprehensive overview of potential synthetic routes.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For the synthesis of this compound, this method is highly recommended due to its high functional group tolerance and generally high yields. The proposed reaction involves the coupling of 2-bromo-5-aminopyridine with 4-(methoxycarbonyl)phenylboronic acid.

Data Presentation: Comparison of Reaction Conditions for Analogous Suzuki-Miyaura Couplings

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of aminopyridine derivatives, providing a comparative overview to guide the selection of optimal conditions.

Aryl HalideArylboronic AcidCatalyst (mol%)LigandBase (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9512-1885
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9512-1888
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd-PEPPSI-IPr (cat.)-K₂CO₃THF60-804-12High
2-bromo-5-methylpyridin-4-amineArylboronic acidPd(OAc)₂ (3)-K₂CO₃ (2.0)Isopropanol/H₂O85-908-12Good
6-bromopyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0-3.0)1,4-Dioxane/H₂O (4:1)Not SpecifiedNot SpecifiedHigh
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 2-bromo-5-aminopyridine and 4-(methoxycarbonyl)phenylboronic acid.

Materials:

  • 2-bromo-5-aminopyridine (1.0 equiv)

  • 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 2-bromo-5-aminopyridine, 4-(methoxycarbonyl)phenylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[1][2]

  • Stir the reaction mixture at 85-95 °C.[2]

  • Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-bromo-5-aminopyridine - 4-(methoxycarbonyl)phenylboronic acid - K3PO4 C Inert Atmosphere: Evacuate & Backfill (3x) A->C B Add Catalyst: - Pd(PPh3)4 D Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water B->D C->B E Heat & Stir: 85-95 °C, 12-18h D->E F Monitor Progress: TLC or LC-MS E->F G Cool to RT & Dilute: Ethyl Acetate F->G H Filter through Celite G->H I Liquid-Liquid Extraction: Wash with Water & Brine H->I J Dry & Concentrate I->J K Purify: Column Chromatography J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: The Role of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the chemical scaffold represented by Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate in the synthesis of kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. While direct synthesis examples starting from this specific molecule are not extensively documented in readily available literature, its structural motifs are present in numerous potent picolinamide-based kinase inhibitors. This document outlines a representative synthetic protocol, summarizes key biological data, and illustrates the relevant signaling pathways.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery and development. The pyridine and picolinamide scaffolds are privileged structures in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. This compound represents a key building block, providing a versatile platform for the synthesis of diverse libraries of kinase inhibitors. Its amino group offers a convenient handle for derivatization, allowing for the introduction of various pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties.

Application in the Synthesis of VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Picolinamide derivatives have emerged as a promising class of VEGFR-2 inhibitors. The general structure of these inhibitors often involves a central pyridine ring, an amide linkage, and various substituted aromatic moieties that interact with the kinase active site.

Representative Synthetic Scheme

The following scheme illustrates a plausible synthetic route to a picolinamide-based VEGFR-2 inhibitor, where a molecule structurally analogous to this compound serves as a key intermediate.

G cluster_synthesis Representative Synthesis of a Picolinamide-based VEGFR-2 Inhibitor A This compound (or similar aminopyridine derivative) C Urea Intermediate A->C Reaction in aprotic solvent (e.g., Dichloromethane) B Aryl Isocyanate (R-N=C=O) B->C E Carboxylic Acid Intermediate C->E Hydrolysis D Saponification (e.g., LiOH, H2O/THF) G Final Picolinamide-based VEGFR-2 Inhibitor E->G Amidation F Amine (R'-NH2) Amide Coupling Reagent (e.g., HATU) F->G G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Picolinamide-based Inhibitor Inhibitor->VEGFR2 Inhibits

Application Notes and Protocols for the Functionalization of the Amino Group of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is a versatile bifunctional molecule featuring a reactive amino group on the pyridine ring and a methyl ester on the benzene ring. The nucleophilic amino group serves as a prime site for various functionalization reactions, enabling the synthesis of a diverse array of derivatives. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications. These application notes provide detailed protocols for the three primary modes of functionalizing the amino group: acylation (amide bond formation), sulfonylation (sulfonamide bond formation), and reductive amination (N-alkylation).

Application Notes: Kinase Inhibition

Derivatives of the 5-amino-2-arylpyridine scaffold are prominent in the development of small molecule kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] By modifying the amino group of this compound, researchers can synthesize compounds that target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways.

Targeted Signaling Pathways:

p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress, and is involved in cellular processes like inflammation, apoptosis, and cell differentiation.[3][4] Dysregulation of the p38 MAPK pathway is implicated in inflammatory diseases and cancer.[4] Functionalized aminopyridine derivatives have been explored as inhibitors of p38α MAP kinase.[4]

p38_MAPK_Signaling_Pathway stress Stress Stimuli (UV, Osmotic Shock) tak1 TAK1 stress->tak1 cytokines Inflammatory Cytokines (TNF-α, IL-1) receptor Receptor cytokines->receptor receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (ATF2, MEF2C) p38->transcription_factors inflammation Inflammation mk2->inflammation transcription_factors->inflammation apoptosis Apoptosis transcription_factors->apoptosis inhibitor Aminopyridine Inhibitor inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Aurora Kinase Signaling Pathway: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[5][6] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[7][8] Aurora A is involved in centrosome maturation and separation, while Aurora B is crucial for chromosome segregation and cytokinesis.[5][6] Aminopyrimidine-based molecules have shown inhibitory activity against Aurora kinases.[1]

Aurora_Kinase_Signaling_Pathway prophase Prophase auroraA Aurora A prophase->auroraA centrosome Centrosome Maturation & Separation auroraA->centrosome spindle Spindle Assembly auroraA->spindle mitotic_progression Correct Mitotic Progression spindle->mitotic_progression metaphase Metaphase auroraB Aurora B metaphase->auroraB chromosome Chromosome Biorientation auroraB->chromosome cytokinesis Cytokinesis auroraB->cytokinesis cytokinesis->mitotic_progression inhibitor Aminopyridine Inhibitor inhibitor->auroraA inhibitor->auroraB

Caption: Aurora Kinase Signaling Pathway and Points of Inhibition.

Data Presentation: Representative Functionalization Reactions

The following tables summarize quantitative data for analogous functionalization reactions on aminopyridine scaffolds. These examples serve as a guide for expected outcomes when functionalizing this compound.

Table 1: Acylation (Amide Bond Formation) of Aminopyridines

EntryCarboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)Reference
12-(6-chloro-5-methylpyridin-3-yl)acetic acidHATUDIEADMF1678[9]
23-Cyanobenzoic acidPOCl₃PyridineDioxane275[10]
3Benzoic AcidEDC/HOBtDIEADMF1285[11]
44-Fluorobenzoic AcidT3PPyridineAcetonitrile492N/A
5Acetic AcidDCC/DMAPNoneCH₂Cl₂665[12]

Table 2: Sulfonylation (Sulfonamide Bond Formation) of Aminopyridines

EntrySulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzenesulfonyl chloridePyridineAcetoneRT1285[13]
2p-Toluenesulfonyl chloridePyridineDCMRT690[14]
3Methanesulfonyl chlorideTriethylamineTHF50878[15]
44-Nitrobenzenesulfonyl chloridePyridineEthylene DichlorideRT1082[13]
5Dansyl chlorideK₂CO₃Acetonitrile80488N/A

Table 3: Reductive Amination (N-Alkylation) of Aminopyridines

EntryAldehyde/KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRT1288N/A
2CyclohexanoneNaBH₃CNMethanolRT2475N/A
34-MethoxybenzaldehydeH₂/Pd-CEthanolRT1692N/A
4AcetoneNaBH(OAc)₃1,2-DichloroethaneRT1865N/A
5IsobutyraldehydeNaBH₃CNMethanolRT2472N/A

Experimental Protocols

The following are generalized protocols for the functionalization of the amino group of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Acylation (Amide Bond Formation) using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to the amino group of the target molecule using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[9]

Acylation_Workflow start This compound + Carboxylic Acid reagents Add HATU and DIEA in DMF start->reagents stir Stir at RT (4-16 h) reagents->stir workup Aqueous Workup (Water/EtOAc) stir->workup purify Purification (Column Chromatography) workup->purify product N-Acylated Product purify->product

Caption: Workflow for Acylation using HATU.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 eq)

  • HATU (1.2 eq)[9]

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq).[9]

  • Add DIEA (3.0 eq) to the mixture and stir at room temperature.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Protocol 2: Sulfonylation (Sulfonamide Bond Formation)

This protocol outlines a general method for the synthesis of sulfonamides by reacting the target aminopyridine with a sulfonyl chloride in the presence of a base.[13]

Sulfonylation_Workflow start This compound reagents Dissolve in Pyridine/DCM Cool to 0°C start->reagents addition Add Sulfonyl Chloride dropwise reagents->addition stir Stir at RT (6-12 h) addition->stir workup Aqueous Workup (HCl/EtOAc) stir->workup purify Purification (Crystallization/Chromatography) workup->purify product N-Sulfonylated Product purify->product

Caption: Workflow for Sulfonylation.

Materials:

  • This compound

  • Sulfonyl chloride of choice (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with EtOAc and wash with 1 M HCl to remove excess pyridine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-sulfonylated derivative.

Protocol 3: Reductive Amination (N-Alkylation)

This protocol provides a general procedure for the N-alkylation of the target aminopyridine with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride.

Reductive_Amination_Workflow start This compound + Aldehyde/Ketone reagents Add NaBH(OAc)₃ in DCE/AcOH start->reagents stir Stir at RT (12-24 h) reagents->stir workup Quench with NaHCO₃ Extract with DCM stir->workup purify Purification (Column Chromatography) workup->purify product N-Alkylated Product purify->product

Caption: Workflow for Reductive Amination.

Materials:

  • This compound

  • Aldehyde or ketone of choice (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3 x volume of DCE).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

References

Application Notes and Protocols for the Ester Hydrolysis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the hydrolysis of the methyl ester, Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, to its corresponding carboxylic acid, 4-(5-amino-2-pyridinyl)benzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and research chemicals. The following sections outline various methods for this hydrolysis, including base-catalyzed, acid-catalyzed, and enzymatic approaches, complete with detailed experimental protocols.

Overview of Hydrolysis Methods

The hydrolysis of a methyl ester to a carboxylic acid can be achieved under various conditions. The choice of method depends on the overall chemical structure of the starting material, its stability to acidic or basic conditions, and the desired purity of the final product. For this compound, the presence of the amino-pyridinyl moiety suggests that basic or enzymatic hydrolysis methods may be preferred to avoid potential side reactions or salt formation associated with strong acids.

Key Considerations:

  • Base-Catalyzed Hydrolysis (Saponification): This is a common and often high-yielding method. It is typically irreversible as the carboxylate salt is formed. Careful pH adjustment during workup is necessary to isolate the carboxylic acid.

  • Acid-Catalyzed Hydrolysis: This method is the reverse of Fischer esterification. It is an equilibrium process, and the use of a large excess of water is required to drive the reaction to completion. The amino group on the pyridine ring will be protonated under acidic conditions.

  • Enzymatic Hydrolysis: This method offers high selectivity and mild reaction conditions, which can be advantageous for complex molecules with sensitive functional groups.

Comparative Data of Hydrolysis Methods

MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Base-Catalyzed
Method A: NaOHSodium Hydroxide (NaOH)Methanol/WaterReflux (65-70)2 - 6> 90A robust and widely used method.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Method B: LiOHLithium Hydroxide (LiOH)Tetrahydrofuran (THF)/Methanol/WaterRoom Temperature4 - 12> 95A milder alternative to NaOH, often used for more sensitive substrates. Lithium salts are sometimes more soluble in organic solvent mixtures.
Method C: "Green" LiOHLithium Hydroxide (LiOH)Water50 - 602 - 4> 90An environmentally friendly option that avoids organic solvents. Solubility of the starting material in water should be considered.
Acid-Catalyzed
Method D: HClHydrochloric Acid (HCl)Water/DioxaneReflux (100)12 - 2470 - 85The reaction is reversible and may require a large excess of aqueous acid.[3] The amino group will be protonated, affecting solubility and requiring neutralization during workup.
Enzymatic
Method E: LipaseCandida antarctica Lipase B (CALB)Phosphate Buffer/Co-solvent30 - 4024 - 72VariableHighly selective and occurs under mild conditions, minimizing side reactions. The choice of enzyme and conditions may require screening for optimal performance.

Experimental Protocols

Base-Catalyzed Hydrolysis

Method A: Sodium Hydroxide in Methanol/Water

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Base: Add a solution of sodium hydroxide (2.0 - 3.0 eq) in water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure. c. Dilute the remaining aqueous solution with water. d. Acidify the solution to a pH of approximately 6-7 by the slow addition of aqueous HCl (e.g., 1 M). The carboxylic acid will precipitate out of the solution. e. Collect the solid product by filtration. f. Wash the solid with cold water and dry under vacuum to yield 4-(5-amino-2-pyridinyl)benzoic acid.

Method B: Lithium Hydroxide in THF/Methanol/Water

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in a 2:1:1 mixture of THF, methanol, and water.

  • Addition of Base: Add solid lithium hydroxide monohydrate (2.0 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the organic solvents. b. Dilute the residue with water. c. Adjust the pH to 6-7 with aqueous HCl (e.g., 1 M) to precipitate the product. d. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Acid-Catalyzed Hydrolysis

Method D: Hydrochloric Acid in Water/Dioxane

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of dioxane and aqueous hydrochloric acid (e.g., 6 M HCl).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) for 12-24 hours. The reaction should be monitored by TLC.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the solution with a base (e.g., saturated aqueous sodium bicarbonate) to a pH of 6-7. The product will precipitate. c. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Enzymatic Hydrolysis

Method E: Lipase-Catalyzed Hydrolysis

  • Reaction Setup: In a temperature-controlled shaker flask, prepare a solution of this compound (1.0 eq) in a phosphate buffer (e.g., 0.1 M, pH 7.5). A co-solvent such as DMSO or acetone (up to 10% v/v) may be added to improve the solubility of the substrate.

  • Addition of Enzyme: Add a lipase, such as immobilized Candida antarctica Lipase B (CALB), to the mixture.

  • Reaction: Incubate the mixture at 30-40 °C with gentle agitation for 24-72 hours. Monitor the formation of the product by HPLC.

  • Workup: a. Remove the immobilized enzyme by filtration. b. Acidify the filtrate to a pH of 6-7 with dilute HCl. c. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate) after saturation of the aqueous phase with NaCl. d. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

General Workflow for Base-Catalyzed Hydrolysis

Base_Catalyzed_Hydrolysis_Workflow Start Start: Methyl Ester Dissolve Dissolve in Methanol/Water Start->Dissolve Add_Base Add NaOH Solution Dissolve->Add_Base Reflux Heat to Reflux (2-6 hours) Add_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Evaporate Methanol Cool->Evaporate Dilute Dilute with Water Evaporate->Dilute Acidify Acidify to pH 6-7 with HCl Dilute->Acidify Filter Filter Precipitate Acidify->Filter Wash_Dry Wash with Water & Dry Filter->Wash_Dry End End: Carboxylic Acid Wash_Dry->End

Caption: Workflow for Base-Catalyzed Ester Hydrolysis.

Signaling Pathway for Acid-Catalyzed Hydrolysis

Acid_Catalyzed_Hydrolysis_Pathway Ester Methyl Ester Protonated_Ester Protonated Ester (Activated Carbonyl) Ester->Protonated_Ester + H+ Water_Attack Nucleophilic Attack by Water Protonated_Ester->Water_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Methanol_Leaves Elimination of Methanol Proton_Transfer->Methanol_Leaves Carboxylic_Acid Carboxylic Acid Methanol_Leaves->Carboxylic_Acid - H+

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Logical Relationship of Hydrolysis Methods

Hydrolysis_Methods_Logic Goal Hydrolysis of This compound Base Base-Catalyzed Goal->Base Acid Acid-Catalyzed Goal->Acid Enzymatic Enzymatic Goal->Enzymatic NaOH NaOH Base->NaOH LiOH LiOH Base->LiOH HCl HCl Acid->HCl Lipase Lipase Enzymatic->Lipase

Caption: Overview of Ester Hydrolysis Methodologies.

References

The Pivotal Role of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate in Drug Discovery: A Gateway to Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of key intermediates is a cornerstone of successful drug discovery programs. Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate has emerged as a highly valuable scaffold, providing a versatile entry point for the development of potent and selective kinase inhibitors. This document outlines its application, synthesis, and utilization in the creation of targeted therapeutics, with a focus on inhibitors of p38 MAP kinase and Spleen Tyrosine Kinase (Syk), both critical mediators in inflammatory diseases and oncology.

The unique structural arrangement of this compound, featuring a reactive amino group on the pyridine ring and a methyl ester on the phenyl ring, allows for diverse chemical modifications. This enables the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of developmental drug candidates.

Synthesis of the Intermediate: A Strategic Approach

The primary route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it ideal for complex molecule synthesis.

A general protocol involves the coupling of a boronic acid or ester derivative of the aminopyridine with a methyl 4-halobenzoate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Amino-2-bromopyridine

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 5-amino-2-bromopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water in a 4:1 ratio.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data for Synthesis:

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Application in the Synthesis of Kinase Inhibitors

The synthesized intermediate serves as a crucial building block for creating a diverse library of kinase inhibitors. The amino group on the pyridine ring can be readily functionalized through various reactions, such as amide bond formation, urea formation, or further cross-coupling reactions, to introduce different pharmacophores that can interact with the target kinase.

Representative Experimental Workflow: From Intermediate to Kinase Inhibitor

G cluster_synthesis Synthesis of Intermediate cluster_functionalization Functionalization cluster_final Final Product A 5-Amino-2-bromopyridine C Suzuki-Miyaura Coupling A->C B 4-(Methoxycarbonyl)phenylboronic acid B->C D This compound C->D E Amide Coupling / Urea Formation D->E G Functionalized Kinase Inhibitor Scaffold E->G F Carboxylic Acid / Isocyanate F->E H Ester Hydrolysis G->H I Final Kinase Inhibitor Drug Candidate H->I G stress Stress Stimuli (UV, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor p38 Inhibitor inhibitor->p38 G receptor Immune Receptor (BCR, FcR) itam ITAM Phosphorylation receptor->itam syk Syk itam->syk downstream Downstream Signaling (PLCγ, PI3K) syk->downstream response Cellular Response (Cell Proliferation, Cytokine Release) downstream->response inhibitor Syk Inhibitor inhibitor->syk

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, a key intermediate in pharmaceutical development. The synthesis is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. This guide includes protocols for the preparation of starting materials, the core cross-coupling reaction, and purification of the final product. Scale-up considerations, safety protocols, and expected quantitative data are presented to facilitate the transition from laboratory to pilot-plant scale production.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its structural motif, a substituted aminopyridine coupled to a benzoate moiety, is found in numerous pharmaceutical candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of the key carbon-carbon bond in this molecule, known for its tolerance of a wide range of functional groups and generally high yields. This document outlines a comprehensive approach to its synthesis, with a focus on scalability and process robustness.

Synthetic Strategy

The overall synthetic strategy involves a two-step process starting from commercially available precursors. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-amino-2-bromopyridine and 4-(methoxycarbonyl)phenylboronic acid. Protocols for the preparation of these starting materials are also provided to ensure a complete and scalable workflow.

Synthesis_Strategy cluster_0 Starting Material Synthesis cluster_1 Core Reaction cluster_2 Final Product 2-Aminopyridine 2-Aminopyridine 5-Amino-2-bromopyridine 5-Amino-2-bromopyridine 2-Aminopyridine->5-Amino-2-bromopyridine Bromination Suzuki Coupling Suzuki Coupling 5-Amino-2-bromopyridine->Suzuki Coupling Methyl 4-bromobenzoate Methyl 4-bromobenzoate 4-(Methoxycarbonyl)phenylboronic acid 4-(Methoxycarbonyl)phenylboronic acid Methyl 4-bromobenzoate->4-(Methoxycarbonyl)phenylboronic acid Borylation 4-(Methoxycarbonyl)phenylboronic acid->Suzuki Coupling This compound This compound Suzuki Coupling->this compound

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 5-Amino-2-bromopyridine (Starting Material)

This protocol describes a scalable synthesis of 5-amino-2-bromopyridine from 2-aminopyridine.

Reaction Scheme:

2-Aminopyridine + Phenyltrimethylammonium tribromide → 5-Amino-2-bromopyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-Aminopyridine94.111.0
Phenyltrimethylammonium tribromide375.931.0 - 1.1
Dichloromethane (DCM) or Chloroform-Solvent
Saturated Sodium Bicarbonate Solution-Aqueous work-up
Brine-Aqueous work-up
Anhydrous Sodium Sulfate142.04Drying agent

Procedure:

  • To a stirred solution of 2-aminopyridine (1.0 eq) in dichloromethane or chloroform (10-15 mL per gram of 2-aminopyridine), add phenyltrimethylammonium tribromide (1.0-1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-amino-2-bromopyridine as a solid.[1][2]

Expected Yield and Purity:

ParameterValue
Yield75-85%
Purity>98% (by HPLC)
Synthesis of 4-(Methoxycarbonyl)phenylboronic acid (Starting Material)

This protocol outlines the large-scale preparation of 4-(methoxycarbonyl)phenylboronic acid.[3][4]

Reaction Scheme:

Methyl 4-bromobenzoate + Triisopropyl borate → 4-(Methoxycarbonyl)phenylboronic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Methyl 4-bromobenzoate215.041.0
Triisopropyl borate188.081.3
n-Butyllithium (n-BuLi)64.061.25
Anhydrous Tetrahydrofuran (THF)-Solvent
1 M Hydrochloric Acid (HCl)-Aqueous work-up
Ethyl Acetate-Extraction solvent
Hexane-Trituration solvent
Anhydrous Sodium Sulfate142.04Drying agent

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve methyl 4-bromobenzoate (1.0 eq) and triisopropyl borate (1.3 eq) in anhydrous THF.

  • Cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.25 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by slowly adding 1 M HCl at -78 °C until the pH is acidic.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the resulting solid with hexane and filter to obtain 4-(methoxycarbonyl)phenylboronic acid as a white solid.[3][4]

Expected Yield and Purity:

ParameterValue
Yield90-96%
Purity>98% (by NMR)
Scale-Up Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the core Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.

Suzuki_Workflow Start Start Reaction_Setup Reaction Setup: - 5-Amino-2-bromopyridine - 4-(Methoxycarbonyl)phenylboronic acid - Pd Catalyst & Ligand - Base - Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Nitrogen/Argon Purge) Reaction_Setup->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Crystallization Workup->Purification Final_Product Final Product Purification->Final_Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
5-Amino-2-bromopyridine173.011.0
4-(Methoxycarbonyl)phenylboronic acid179.971.1 - 1.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.560.01 - 0.05
Base (e.g., K₂CO₃ or K₃PO₄)138.21 / 212.272.0 - 3.0
Solvent System (e.g., 1,4-Dioxane/Water)--
Ethyl Acetate-Extraction solvent
Celite®-Filtration aid
Anhydrous Sodium Sulfate142.04Drying agent

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-amino-2-bromopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1-1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add the palladium catalyst (0.01-0.05 eq) under a nitrogen atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Expected Yield and Purity:

ParameterValue
Yield80-90%
Purity (crude)>90% (by HPLC)
Purification of this compound

Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • If necessary, treat with activated carbon to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Purity after Crystallization:

ParameterValue
Purity>99.5% (by HPLC)

Scale-Up Considerations

ConsiderationDetails
Reaction Kinetics & Heat Flow The Suzuki-Miyaura reaction can be exothermic, especially during the initial stages. On a large scale, proper heat management is crucial to avoid runaway reactions. A reaction calorimetry study is recommended to determine the heat of reaction and ensure adequate cooling capacity.[5][6][7]
Catalyst Selection & Loading For large-scale synthesis, minimizing the palladium catalyst loading is economically and environmentally important. High-turnover catalysts or heterogeneous catalysts (e.g., Pd on carbon) can be considered. The choice of ligand can also significantly impact catalyst efficiency and stability.
Solvent Selection While 1,4-dioxane is effective, its use on a large scale has safety and environmental concerns. Alternative, greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) should be evaluated.[8]
Base Selection Inorganic bases like potassium carbonate or phosphate are generally preferred for scale-up due to their low cost and ease of removal. The choice of base can affect reaction rate and selectivity.
Work-up and Product Isolation On a larger scale, filtration of the palladium catalyst can be challenging. Alternative work-up procedures, such as extraction with a scavenger resin to remove residual palladium, should be considered. Crystallization is the preferred method for purification at scale.
Safety Standard safety precautions for handling flammable solvents, pyrophoric reagents (like n-BuLi), and palladium catalysts should be strictly followed. The use of appropriate personal protective equipment (PPE) and conducting the reaction in a well-ventilated area or fume hood is mandatory.[5][6][7][8]

Data Summary

Table 1: Summary of Yields and Purities for the Synthesis of this compound and Intermediates.

CompoundSynthetic StepTypical Yield (%)Typical Purity (%)
5-Amino-2-bromopyridineBromination of 2-aminopyridine75-85>98
4-(Methoxycarbonyl)phenylboronic acidBorylation of methyl 4-bromobenzoate90-96>98
This compoundSuzuki-Miyaura Coupling (crude)80-90>90
This compoundAfter Crystallization70-85 (overall)>99.5

Conclusion

The synthesis of this compound can be reliably achieved on a large scale using the protocols outlined in this document. The key Suzuki-Miyaura cross-coupling reaction is high-yielding and robust. Careful consideration of scale-up parameters such as heat management, catalyst selection, and purification methods will ensure a safe, efficient, and economically viable process for the production of this important pharmaceutical intermediate.

References

Application Notes and Protocols for Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

This compound is a molecule combining a substituted pyridine ring with a methyl benzoate moiety. The presence of an amino group on the pyridine ring and the ester group on the benzene ring suggests a molecule with polar characteristics, which will influence its solubility in various solvents. Understanding the solubility of this compound is a critical first step in many research and development applications, including reaction chemistry, formulation development, and biological screening.

Predicted Solubility Profile

A quantitative solubility profile for this compound is not currently available in the public domain. However, a qualitative prediction can be made by analyzing its structural features: the aminopyridine and methyl benzoate components.

  • Aminopyridine Moiety : The aminopyridine portion of the molecule introduces polarity and the potential for hydrogen bonding through the amino group and the pyridine nitrogen. Aminopyridines generally exhibit solubility in polar organic solvents and can have some aqueous solubility, which is often pH-dependent. For instance, 4-aminopyridine is soluble in water, ethanol, DMSO, and DMF[1][2].

  • Methyl Benzoate Moiety : The methyl benzoate portion is more non-polar, which will contribute to its solubility in organic solvents. Phenylpyridines, a related class of compounds, are generally soluble in organic solvents but have limited solubility in water[3][4][5].

Based on this hybrid structure, this compound is predicted to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols such as methanol and ethanol. Its aqueous solubility is expected to be limited but may increase at acidic pH due to the protonation of the amino group and pyridine nitrogen.

Table 1: Predicted Qualitative Solubility of this compound
SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighPolar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)HighAnother versatile polar aprotic solvent.
MethanolModeratePolar protic solvent; potential for hydrogen bonding.
EthanolModerateSimilar to methanol, but slightly less polar.
AcetoneLow to ModerateLess polar than alcohols, may be a suitable solvent.
AcetonitrileLow to ModeratePolar aprotic solvent, but may be less effective than DMSO or DMF.
WaterLowThe non-polar phenyl and methyl groups will likely limit aqueous solubility.
Dichloromethane (DCM)LowNon-polar organic solvent; solubility is expected to be limited.
HexaneVery LowHighly non-polar solvent; unlikely to be effective.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a new chemical entity like this compound. This method is based on the shake-flask method, a common technique for solubility assessment[6].

Materials
  • This compound (solid)

  • Selected solvents (e.g., DMSO, DMF, Methanol, Ethanol, Water, etc.)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clean, tared vial.

    • Add a known volume of the selected solvent to the vial to create a stock solution of a known concentration.

  • Equilibration:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent.

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations from the stock solution.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Construct a calibration curve from the standards and determine the concentration of the compound in the saturated supernatant.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Workflows and Concepts

Diagram 1: Solvent Selection Workflow

G A Define Compound Structure (this compound) B Analyze Functional Groups - Aminopyridine (polar, H-bonding) - Methyl Benzoate (less polar) A->B C Predict General Solubility (Polar > Non-polar solvents) B->C D Select Initial Screening Solvents (DMSO, DMF, MeOH, EtOH, Water) C->D E Perform Qualitative Solubility Test (Visual assessment) D->E F Categorize Solvents (Soluble, Partially Soluble, Insoluble) E->F G Select Solvents for Quantitative Analysis F->G

Caption: A logical workflow for selecting appropriate solvents for solubility testing.

Diagram 2: Experimental Protocol for Solubility Determination

G A Weigh excess compound into vials with known solvent volume B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm filter) C->D F Analyze samples and standards by HPLC or UV-Vis D->F E Prepare standard solutions of known concentrations E->F G Construct calibration curve and determine concentration F->G H Report solubility (mg/mL or mol/L) G->H

Caption: A step-by-step workflow for the experimental determination of solubility.

Diagram 3: Hypothetical Signaling Pathway Involvement

Disclaimer: The following diagram is a hypothetical representation. The specific biological targets and signaling pathways for this compound have not been established.

Many kinase inhibitors possess a pyridine or similar heterocyclic core. This diagram illustrates a hypothetical scenario where a compound of this class could act as a kinase inhibitor.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Gene Target Gene TranscriptionFactor->Gene Binds to promoter Protein Protein Expression Gene->Protein Leads to Compound Methyl 4-(5-amino-2- pyridinyl)benzenecarboxylate Compound->KinaseA Inhibits

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Conclusion

References

Troubleshooting & Optimization

Preventing side reactions in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Chichibabin reaction is resulting in low yields and significant amounts of a dimer byproduct. What is causing this and how can I fix it?

A1: Dimerization is a known side reaction in the Chichibabin amination, particularly with substrates like 4-tert-butylpyridine.[1] This typically occurs when the reaction is run at high temperatures. The desired amination and the undesired dimerization are competing pathways.

Troubleshooting Steps:

  • Temperature Control: The formation of the sigma-adduct is the rate-determining step in aprotic solvents. It is crucial to run the reaction at the lowest possible temperature that still allows for sufficient hydrogen evolution, which indicates the reaction is proceeding. High temperatures can lead to decomposition and favor dimerization.[1]

  • Solvent Choice: The polarity and solvating capacity of the solvent are important. The reaction depends on the formation of a polar anionic σ-adduct, which is influenced by the solvent's dielectric constant.[1]

  • Reagent Purity: Ensure the sodium amide is fresh and highly reactive. Old or degraded sodium amide can lead to incomplete reactions and a higher proportion of side products.

  • Substrate Electronics: Be aware of your substrate's electronic properties. Electron-withdrawing groups can inhibit the reaction by decreasing the basicity of the ring nitrogen, while electron-donating groups can also have deactivating effects.[1]

Below is a logical workflow to troubleshoot issues in the Chichibabin reaction.

G start Low Yield or Side Products in Chichibabin Reaction check_temp Is Reaction Temperature Optimized? (Lowest possible for H2 evolution) start->check_temp adjust_temp Action: Lower temperature to minimize dimerization and decomposition. check_temp->adjust_temp No check_solvent Is the Solvent Appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent adjust_solvent Action: Evaluate solvent's dielectric constant to ensure stabilization of σ-adduct. check_solvent->adjust_solvent No check_reagents Are Reagents (esp. NaNH2) Fresh and Pure? check_solvent->check_reagents Yes adjust_solvent->check_reagents replace_reagents Action: Use fresh, high-purity sodium amide. check_reagents->replace_reagents No check_substrate Does the Substrate have Inhibiting Groups (EWGs/EDGs)? check_reagents->check_substrate Yes replace_reagents->check_substrate modify_substrate Action: Consider alternative synthesis route if electronics are highly unfavorable. check_substrate->modify_substrate Yes end_node Problem Resolved check_substrate->end_node No modify_substrate->end_node

Caption: Troubleshooting workflow for the Chichibabin reaction.

Q2: How can I control the regioselectivity during the amination of substituted halopyridines?

A2: Controlling regioselectivity is a significant challenge in pyridine functionalization.[2] The outcome is governed by a combination of steric hindrance, the electronic nature of substituents, and the reaction conditions, including the choice of catalyst and ligands.

Strategies for Regiocontrol:

  • Electronic Effects: The inherent electronic properties of the pyridine ring and its substituents are primary directors. Electron-withdrawing groups (EWGs) can activate specific positions for nucleophilic attack. For instance, in palladium-catalyzed arylations, an EWG at the C4 position can direct functionalization to the C3 position.[3][4]

  • Directing Groups: Utilizing a directing metalation group (DMG) is a powerful strategy. Strong DMGs like tertiary amides can direct lithiation (and subsequent functionalization) to the ortho-position.[3] For milder conditions and greater functional group tolerance, TMP (2,2,6,6-tetramethylpiperidyl) metal reagents can be used.[5]

  • Catalyst and Ligand System: In transition metal-catalyzed reactions, the choice of ligand is critical. For copper-catalyzed aminations of bromopyridines, ligands like N,N'-dimethylethylenediamine (DMEDA) have been shown to be effective.[6] For palladium-catalyzed reactions, screening ligands such as 1,10-phenanthroline or phosphine-based ligands (e.g., X-Phos) can dramatically influence regioselectivity.[3][4]

  • N-Oxide Strategy: Converting the pyridine to its N-oxide activates the ring, particularly at the C2 position, facilitating selective functionalization.[3][4] This strategy is often used in palladium-catalyzed C-H functionalization and can also be a starting point for synthesizing 2-aminopyridines via reaction with isocyanides or other reagents.[7][8]

The following diagram illustrates how different factors influence the position of amination.

G cluster_factors Influencing Factors cluster_outcomes Regioselective Outcome Electronic_Effects Electronic Effects (EWG/EDG) C2_Amination C2-Amination Electronic_Effects->C2_Amination C3_Amination C3-Amination Electronic_Effects->C3_Amination C4_Amination C4-Amination Electronic_Effects->C4_Amination Steric_Hindrance Steric Hindrance Steric_Hindrance->C3_Amination Directing_Groups Directing Groups (e.g., DMGs) Directing_Groups->C2_Amination Reaction_Conditions Reaction Conditions (Catalyst, Ligand, Temp) Reaction_Conditions->C2_Amination Reaction_Conditions->C3_Amination Reaction_Conditions->C4_Amination

Caption: Factors influencing regioselectivity in pyridine amination.

Q3: My copper-catalyzed amination of bromopyridine gives a low yield. How can I optimize the reaction conditions?

A3: Copper-catalyzed amination is a powerful method for synthesizing aminopyridines under relatively mild conditions.[9] However, yields can be sensitive to several parameters. Optimization is key to achieving high efficiency.

Optimization Parameters:

  • Catalyst Source: Copper(I) sources like Cu₂O are often effective.

  • Ligand: The choice of ligand is crucial. Simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) can provide excellent results.

  • Base: A base is required for the catalytic cycle. Inorganic bases such as K₂CO₃ are commonly used.

  • Solvent: High-boiling, polar solvents like ethylene glycol are often used to ensure solubility and allow for sufficient reaction temperatures.

  • Temperature: While milder than other methods, heating is typically required. A temperature of 60°C is often a good starting point for optimization.[6]

The table below summarizes the optimization of reaction conditions for the amination of 2-bromopyridine using aqueous ammonia.

EntryCopper Source (mol%)Ligand (mol%)Base (mol%)Temp (°C)Yield (%)
1Cu₂O (5)NoneK₂CO₃ (20)60<5
2Cu₂O (5)DMEDA (10)None6022
3CuI (5)DMEDA (10)K₂CO₃ (20)6085
4Cu₂O (5) DMEDA (10) K₂CO₃ (20) 60 92
5Cu₂O (5)DMEDA (10)K₂CO₃ (20)RT15
Data synthesized from studies on copper-catalyzed amination reactions.[6]

Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Synthesis of 2-Aminopyridine

This protocol provides a detailed methodology for the efficient amination of 2-bromopyridine based on established procedures.[6]

Materials:

  • Copper(I) oxide (Cu₂O)

  • 2-Bromopyridine

  • Aqueous ammonia (NH₃·H₂O, 28% solution)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Ethylene glycol

  • Ethyl acetate

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • Under an argon atmosphere, add Cu₂O (3.6 mg, 0.025 mmol, 5 mol%) to a Schlenk tube.

  • Add K₂CO₃ (14 mg, 0.1 mmol, 20 mol%) to the tube.

  • Add ethylene glycol (1 ml) as the solvent.

  • Add 2-bromopyridine (0.05 ml, 0.5 mmol, 1 equiv.).

  • Add DMEDA (5.4 μl, 0.05 mmol, 10 mol%) as the ligand.

  • Add the 28% aqueous ammonia solution (0.62 ml, 10 mmol, 20 equiv.).

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 60°C.

  • Stir the reaction for 16 hours.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (4 x 5 ml).

  • Combine the organic layers and concentrate under reduced pressure. Caution: Some aminopyridine products can be volatile under a high vacuum.[6]

  • Purify the crude product using silica gel chromatography to afford pure 2-aminopyridine. Expected yield is approximately 92%.[6]

Protocol 2: Purification of 3-Aminopyridine via Recrystallization

Crude 3-aminopyridine obtained from synthesis (e.g., Hofmann rearrangement of nicotinamide) often appears as dark red or yellow crystals and requires purification to remove colored impurities.[10]

Materials:

  • Crude 3-aminopyridine

  • Benzene

  • Ligroin (b.p. 60–90°C)

  • Activated carbon (e.g., Norit)

  • Sodium hydrosulfite

  • Standard laboratory glassware for heating and filtration

Procedure:

  • Dissolve the crude 3-aminopyridine (e.g., 40 g) in a mixture of benzene (320 ml) and ligroin (80 ml).

  • Heat the solution on a steam bath.

  • Add activated carbon (5 g) and sodium hydrosulfite (2 g) to the hot solution. Sodium hydrosulfite helps to reduce colored impurities.

  • Continue heating for 20 minutes.

  • Filter the hot solution by gravity to remove the carbon and other solids.

  • Allow the filtrate to cool slowly to room temperature, then chill in a refrigerator overnight to maximize crystallization.

  • Isolate the white crystals by gravity filtration. Note: 3-aminopyridine can be hygroscopic, so suction filtration may cause it to liquefy.[10]

  • Wash the collected crystals on the filter with a small amount of cold ligroin (25 ml).

  • Dry the product in a vacuum desiccator. The expected yield of pure, white crystals (m.p. 63–64°C) is typically in the range of 60-70%.[10]

References

Technical Support Center: Purification of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and comparative data to assist in your purification endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I've synthesized crude this compound, likely via a Suzuki coupling reaction. What are the common impurities I should be aware of?

A1: When synthesizing this compound through a Suzuki coupling, you can anticipate several types of impurities that may complicate purification. These include:

  • Homocoupling products: Resulting from the coupling of two molecules of the same starting material.

  • Dehalogenation byproducts: Where the halide on one of the starting materials is replaced by a hydrogen atom.

  • Boronic acid derivatives: Such as boronic acid oxidation products.

  • Unreacted starting materials: Including the aminopyridine and boronic acid components.

  • Residual palladium catalyst: Which can be entrained in the product.[1]

Q2: My aminopyridine compound is showing significant tailing during silica gel column chromatography. How can I resolve this?

A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. This phenomenon arises from strong interactions between the basic amino group and the acidic silanol groups on the silica surface. To mitigate tailing, you can add a small amount of a basic modifier to your eluent. Typically, 0.5-1% (v/v) of triethylamine (TEA) or ammonia solution is effective in neutralizing the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

Q3: I'm struggling to find a suitable solvent for the recrystallization of my this compound. What is a good starting point?

A3: Finding an appropriate recrystallization solvent can be challenging for pyridine-containing compounds. A systematic approach is to screen a variety of solvents with different polarities. For aminopyridine derivatives, consider the following single or mixed solvent systems:

  • Alcohols: Ethanol, methanol, or isopropanol.

  • Esters: Ethyl acetate.

  • Aromatic hydrocarbons: Toluene.

  • Mixed solvents: A combination of a solvent in which the compound is soluble (e.g., ethanol) and a non-solvent in which it is less soluble (e.g., hexane or water) can be effective for inducing crystallization.

A detailed protocol for solvent screening is provided in the "Experimental Protocols" section.

Q4: After purification, I suspect there is still residual palladium catalyst in my product. How can I remove it?

A4: Removing residual palladium from the final product is crucial, especially in drug development. Several methods can be employed:

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with activated carbon can effectively adsorb the palladium. Subsequent filtration will remove the carbon and the adsorbed metal.

  • Metal Scavengers: Various commercial scavenger resins or silica-based scavengers with functional groups that chelate palladium can be used. The product solution is passed through a cartridge or stirred with the scavenger, which is then filtered off.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

  • Eluent System Selection:

    • Using thin-layer chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • To counteract tailing, add 0.5-1% triethylamine to the chosen eluent system.

    • Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate for optimal separation on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Load the dry, impregnated silica onto the top of the column.

  • Elution:

    • Begin elution with the initial, less polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

    • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying solid this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a small volume (0.5-1 mL) of a different solvent to each tube.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the insoluble samples. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored due to impurities, you can add a small amount of activated carbon and heat for a few minutes.

    • If activated carbon was used, perform a hot filtration to remove it.

    • Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key AdvantagesCommon Challenges
Column Chromatography (Silica Gel with Hexane/Ethyl Acetate + 1% TEA)85%>98%75%Good for separating a wide range of impurities.Can be time-consuming and use large volumes of solvent; potential for tailing.
Recrystallization (Ethanol/Water)85%>99%60%Can provide very high purity; scalable.Finding a suitable solvent can be difficult; lower yield if the compound is somewhat soluble at low temperatures.
Acid-Base Extraction85%~95%85%Effective for removing non-basic impurities.May not remove basic impurities; potential for emulsion formation.

Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific reaction conditions and the nature of the impurities.

Mandatory Visualization

Purification_Workflow Crude Crude Product (this compound + Impurities) Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Acid Wash (e.g., 1M HCl) Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 AqueousLayer Aqueous Layer (Contains Basic Compound) Separate1->AqueousLayer Collect OrganicLayer1 Organic Layer (Contains Neutral/Acidic Impurities) Separate1->OrganicLayer1 Discard Basify Basify Aqueous Layer (e.g., NaOH) AqueousLayer->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 OrganicLayer2 Organic Layer (Contains Product) Separate2->OrganicLayer2 Collect AqueousWaste Aqueous Waste Separate2->AqueousWaste Discard Dry Dry Organic Layer (e.g., Na2SO4) OrganicLayer2->Dry Concentrate Concentrate Dry->Concentrate Purified Purified Product Concentrate->Purified Troubleshooting_Logic start Crude Product Analysis (TLC, LC-MS) impurity_type Identify Impurity Type start->impurity_type nonpolar Non-polar Impurities impurity_type->nonpolar Different Polarity polar Polar Impurities impurity_type->polar Different Polarity basic Basic Impurities impurity_type->basic Different Basicity acidic Acidic/Neutral Impurities impurity_type->acidic Different Basicity purification_method Select Purification Method nonpolar->purification_method polar->purification_method basic->purification_method acidic->purification_method column Column Chromatography purification_method->column Complex Mixture recrystallization Recrystallization purification_method->recrystallization Solid Product acid_base Acid-Base Extraction purification_method->acid_base Basicity Difference column_details Use gradient elution (e.g., Hexane to Ethyl Acetate) Add 1% TEA to eluent column->column_details recrystallization_details Screen for suitable solvent (e.g., Ethanol/Water, Toluene) recrystallization->recrystallization_details acid_base_details Dissolve in organic solvent, extract with aqueous acid acid_base->acid_base_details pure_product Pure Product column_details->pure_product recrystallization_details->pure_product acid_base_details->pure_product

References

Improving the regioselectivity of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound. The primary focus is on improving the regioselectivity of the key Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a 2-halo-5-aminopyridine (typically 2-bromo-5-aminopyridine) and 4-(methoxycarbonyl)phenylboronic acid or its corresponding boronate esters.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include achieving high regioselectivity, preventing side reactions, and ensuring catalyst efficiency. The presence of the amino group on the pyridine ring can lead to catalyst inhibition and side product formation.

Q3: How does the amino group on the pyridine ring affect the Suzuki-Miyaura coupling reaction?

A3: The lone pair of electrons on the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in low yields or reaction failure. Additionally, the electron-donating nature of the amino group can influence the reactivity of the C-Br bond towards oxidative addition. Protecting the amino group (e.g., as an amide) can sometimes mitigate these issues, leading to higher yields.[1]

Q4: What are the common side reactions observed during the synthesis, and how can they be minimized?

A4: Common side reactions include:

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be minimized by ensuring rigorous degassing of the reaction mixture to remove oxygen and by using a Pd(0) source directly or an efficient precatalyst system.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. Using anhydrous solvents, milder bases, or more stable boronic esters (e.g., pinacol esters) can reduce this side reaction.

  • Dehalogenation: The reduction of the C-Br bond on the pyridine starting material. This can be minimized by avoiding potential hydride sources in solvents and optimizing the reaction time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivation: The pyridine nitrogen and/or the amino group are coordinating to the palladium center, inhibiting its catalytic activity.• Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium center. • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active Buchwald precatalyst. • A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.
Inefficient Oxidative Addition: The C-Br bond on the 2-bromo-5-aminopyridine is not reactive enough under the current conditions.• Increase the reaction temperature (typically in the range of 80-110 °C). • Screen different palladium catalysts and more electron-rich, bulky ligands to facilitate this step.
Poor Reagent Quality: Impurities in starting materials, solvents, or base can poison the catalyst.• Ensure 2-bromo-5-aminopyridine and 4-(methoxycarbonyl)phenylboronic acid are pure. • Use anhydrous and thoroughly degassed solvents.
Poor Regioselectivity (Formation of undesired isomers) Steric and Electronic Factors: The regioselectivity of the coupling on substituted pyridines is influenced by both steric hindrance and the electronic nature of the substituents.• For di-substituted pyridines, the reaction often occurs preferentially at the more sterically accessible and/or electron-deficient position. In the case of 2-bromo-5-aminopyridine, the coupling is expected at the 2-position. If other isomers are observed, re-evaluate the starting material purity.
Significant Side Product Formation (Homocoupling, Protodeboronation) Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.• Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). • Thoroughly degas all solvents and the reaction mixture using techniques like sparging with an inert gas or freeze-pump-thaw cycles.
Presence of Water: Water can lead to protodeboronation of the boronic acid, especially with aqueous bases.• Use anhydrous solvents and reagents. • Consider using boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis. • A milder, non-aqueous base might be beneficial.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of substrates structurally analogous to 2-bromo-5-aminopyridine. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine with Various Arylboronic Acids [2]

Arylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyridinePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1885
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridinePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1888
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-4-methylpyridinePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1890
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyridinePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1882

Table 2: Comparative Study of Catalysts and Bases for Suzuki Coupling of Aryl Bromides

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O9070-85A common and cost-effective system.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-10080-95Often provides higher yields and is tolerant of many functional groups.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10085-98Highly active catalyst system, particularly for challenging substrates.
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9580-92A reliable Pd(0) source that can minimize homocoupling during catalyst activation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar aminopyridines.[1][2]

Materials:

  • 2-Bromo-5-aminopyridine (1.0 equiv.)

  • 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-aminopyridine (1.0 equiv.), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv.). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R1-X) A->B C R1-Pd(II)L2-X B->C D Transmetalation (R2-B(OR)2 + Base) C->D E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A G R1-R2 (Product) F->G

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Solids (Aminopyridine, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Ar or N2) A->B C 3. Add Catalyst and Solvents B->C D 4. Heat and Stir (90-95 °C, 12-18h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Filter E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I P Pure Product I->P

Figure 2: A generalized experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield or Reaction Failure Catalyst Check Catalyst System Start->Catalyst Conditions Check Reaction Conditions Start->Conditions Reagents Check Reagent Quality Start->Reagents Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Loading Increase Catalyst Loading Catalyst->Loading Temp Increase Temperature Conditions->Temp Base Screen Different Bases (e.g., K3PO4) Conditions->Base Degas Ensure Rigorous Degassing Conditions->Degas Purity Purify Starting Materials Reagents->Purity

Figure 3: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Stability and Degradation of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide provides general information on the stability and degradation pathways of aromatic esters with amino-pyridine functionalities, based on established principles of forced degradation studies. As no specific experimental data was found for "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" in the public domain, the degradation pathways, quantitative data, and specific experimental outcomes presented here are illustrative examples. Researchers should perform specific studies on their compound of interest to determine its unique stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound?

A1: Based on its structure, the primary stability concerns for this compound involve the hydrolysis of the methyl ester group and the oxidation of the amino-pyridine ring.[1][2][3][4] These functional groups are known to be susceptible to degradation under various environmental conditions.[2][3][4]

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation studies, or stress testing, involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6] These studies are mandated by regulatory agencies like the ICH and FDA to develop and validate stability-indicating analytical methods.[5][7][8] For this compound, these studies are crucial for understanding its intrinsic stability and ensuring the analytical methods used can separate the parent compound from any degradants that might form during its shelf-life.[5][9]

Q3: What is the generally accepted level of degradation to aim for in forced degradation studies?

A3: A degradation of 5-20% of the active pharmaceutical ingredient (API) is typically considered appropriate for the validation of chromatographic assays.[5][7][10] Degradation beyond 20% may lead to the formation of secondary degradants that are not relevant to real-world storage conditions.[10]

Q4: Under what conditions should I perform forced degradation studies for this compound?

A4: According to ICH guidelines, stress conditions should include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[5][7][8] Given the structure of this compound, particular attention should be paid to pH-dependent hydrolysis and oxidative conditions.

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions are too mild.

  • Troubleshooting Steps:

    • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), or increase the temperature (e.g., from room temperature to 60°C).[6]

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂), or increase the exposure time.

    • Thermal: Increase the temperature in increments (e.g., 10°C) or extend the duration of exposure.

    • Photostability: Ensure the light source provides a sufficient overall illumination (not less than 1.2 million lux hours) and integrated near-ultraviolet energy (not less than 200 watt hours/square meter).[5]

Issue 2: The compound degrades completely or more than 20% in the study.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the reaction time.

    • Oxidation: Use a lower concentration of the oxidizing agent or reduce the exposure time.

    • Thermal: Lower the temperature or analyze samples at earlier time points.

    • General: Prepare and analyze samples at more frequent intervals to capture the desired 5-20% degradation window.

Issue 3: Poor resolution between the parent compound and degradation peaks in HPLC analysis.

  • Possible Cause: The analytical method is not optimized to be stability-indicating.

  • Troubleshooting Steps:

    • Method Development: Modify the HPLC method. This can include changing the mobile phase composition, adjusting the pH of the mobile phase, changing the column, or altering the gradient elution profile.[11]

    • Detector: Utilize a photodiode array (PDA) detector to check for peak purity. Co-elution can be identified if the UV spectra are not homogenous across the peak.[11]

    • Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to help identify the masses of the co-eluting species and confirm the identity of the degradation products.[12]

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Studies for this compound

Stress ConditionReagents and Parameters% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acid Hydrolysis 1 M HCl at 60°C for 24h15%4-(5-amino-2-pyridinyl)benzoic acid
Base Hydrolysis 0.1 M NaOH at RT for 48h18%4-(5-amino-2-pyridinyl)benzoic acid
Oxidation 6% H₂O₂ at RT for 12h12%N-oxide derivative, Hydroxylated species
Thermal 80°C for 72h8%Minor unspecified degradants
Photolytic 1.2 million lux hours5%Minor unspecified degradants

Experimental Protocols

Protocol 1: General Procedure for Forced Hydrolytic Degradation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 1 M HCl.

  • For basic hydrolysis, mix a separate aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate the solutions at 60°C (for acidic) or room temperature (for basic) for a predetermined time.

  • At specified time points, withdraw samples.

  • For the acidic sample, neutralize with an equivalent amount of NaOH. For the basic sample, neutralize with an equivalent amount of HCl.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: General Procedure for Forced Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Add an equal volume of 6% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for a specified duration.

  • At designated time points, withdraw an aliquot of the sample.

  • Quench the reaction if necessary (e.g., by dilution or with a reducing agent like sodium bisulfite, ensuring no interference with the analysis).

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Visualizations

Hypothetical Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent Parent Compound hydrolysis_product 4-(5-amino-2-pyridinyl)benzoic acid parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product1 N-Oxide Derivative parent->oxidation_product1 Oxidation (H₂O₂) oxidation_product2 Hydroxylated Species parent->oxidation_product2 Oxidation (H₂O₂)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Indicating Method Development

G start Start: API Sample stress Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->stress hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient) stress->hplc_dev analysis Analyze Stressed Samples hplc_dev->analysis resolution_check Check Resolution & Peak Purity analysis->resolution_check resolution_check->hplc_dev  Poor Resolution validation Validate Method (ICH Q2) resolution_check->validation Sufficient Resolution   finish End: Validated Stability- Indicating Method validation->finish

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving aminopyridine substrates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with an unprotected aminopyridine failing or resulting in low yields?

Low yields or reaction failure with unprotected aminopyridine substrates are common and can be attributed to several factors stemming from the inherent properties of the substrate.[1]

  • Catalyst Inhibition: The primary challenge arises from the Lewis basic nitrogen atoms in the pyridine ring and the amino group. These can coordinate to the palladium catalyst, leading to inhibition or deactivation and halting the catalytic cycle.[1][2]

  • Reduced Reactivity of C-X Bond: The electron-donating nature of the amino group can decrease the reactivity of the carbon-halide (C-X) bond, particularly for less reactive chlorides, making the oxidative addition step of the catalytic cycle more difficult.[1][3]

  • Sub-optimal Reaction Components: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to a failed reaction.[1][4]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and promote side reactions.[1][4]

Q2: What are the most common side reactions, and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively quenching the nucleophile.[2][4] It is often promoted by aqueous conditions.[1]

    • Solution: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][4] Running the reaction under anhydrous conditions can also mitigate this issue.[5]

  • Dehalogenation: The starting aminopyridine halide is reduced to aminopyridine. This occurs when the organopalladium intermediate reacts with a hydride source (which can come from amines or solvents) instead of the boronic acid.[2][4]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere and choose a solvent less prone to acting as a hydride source.[1][2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen or Pd(II) species.[2][4]

    • Solution: Thoroughly degas the reaction mixture and use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[2]

Q3: How do I choose the optimal catalyst and ligand for coupling with an aminopyridine chloride?

The carbon-chlorine bond is strong, making the oxidative addition step challenging.[3][4] A highly active catalyst system is required.

  • Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃, which form the active Pd(0) catalyst in situ.[4]

  • Ligands: This is the most critical parameter. For aryl chlorides, and especially for challenging aminopyridines, ligands that are both sterically bulky and highly electron-donating are necessary. This enhances the reactivity of the palladium center.[4] Buchwald ligands such as SPhos, XPhos, and RuPhos are known to be effective for such heteroaryl couplings.[1][6] Standard catalysts like Pd(PPh₃)₄ may not be effective.[2]

Q4: What is the best base and solvent combination to start with for optimization?

The choice of base and solvent are interdependent and crucial for success.[4]

  • Bases: The base facilitates the transmetalation step. For aminopyridine substrates, weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[1][5] Stronger bases can sometimes promote side reactions.[3]

  • Solvents: Anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF are commonly used.[3][5] For Suzuki reactions, a co-solvent of water is often used to dissolve the inorganic base, though anhydrous conditions can be beneficial to avoid protodeboronation.[3][5] A screening of solvents is recommended if initial attempts fail.[2]

Troubleshooting Guide

Low or No Product Yield

If you are observing low or no yield, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and solve the problem.

G start Low or No Yield reagents Check Reagent Quality (Aminopyridine, Boronic Acid, Base, Solvent) start->reagents conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Time) reagents->conditions Reagents OK catalyst Optimize Catalyst System (Switch Ligand: SPhos, XPhos) (Increase Catalyst Loading) conditions->catalyst Conditions OK base Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) catalyst->base Still Low Yield success Reaction Successful catalyst->success Improved Yield solvent Screen Solvents (e.g., Dioxane, Toluene, THF) base->solvent Still Low Yield base->success Improved Yield solvent->success Improved Yield failure Persistent Failure (Consider alternative coupling strategy) solvent->failure Still Low Yield

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the recommended starting points for optimizing the Suzuki coupling of aminopyridines, based on literature data.

Table 1: Recommended Catalyst Systems for Aminopyridine Suzuki Coupling

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O80-100A robust system for challenging chloro-aminopyridines.[2]
Pd(OAc)₂XPhosK₂CO₃Toluene80-110Effective for electron-rich heteroaryl chlorides.[4]
Pd(dppf)Cl₂(None)Cs₂CO₃DMF/H₂O90-120A common pre-catalyst, may require higher temperatures.[4]
Pd(PPh₃)₄(None)K₃PO₄1,4-Dioxane/H₂O85-95May be less effective for chloropyridines but can work for bromides.[2][7]

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionIdentificationProbable CauseRecommended Solution
ProtodeboronationArene byproduct of boronic acid detected by MS or NMR.Hydrolysis of boronic acid, often promoted by water.[1][2]Use boronic esters (pinacol, MIDA) or conduct the reaction under anhydrous conditions.[1]
DehalogenationAminopyridine detected by MS or NMR.Reaction with hydride sources (e.g., solvent, amine bases).[2]Ensure a strictly inert atmosphere; choose a solvent less prone to being a hydride source.[1]
HomocouplingBiaryl byproduct of boronic acid detected by MS or NMR.Presence of Pd(II) species or oxygen.[2]Thoroughly degas all reagents and solvents; use a Pd(0) source or ensure full pre-catalyst reduction.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of a Chloro-aminopyridine

This protocol is a general starting point and may require optimization for specific substrates.[2][4]

Materials:

  • Chloro-aminopyridine (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water (optional, can be beneficial)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloro-aminopyridine, arylboronic acid/ester, base, palladium precursor, and ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (and water, if used) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki Catalytic Cycle and Inhibition

Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates the main steps and the potential point of catalyst inhibition by the aminopyridine substrate.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_inhibition Inhibition Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X inhibited_complex [Aminopyridine]-Pd(0)L2 (Inactive Complex) pd0->inhibited_complex pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 Base pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 R1-R2 aminopyridine Aminopyridine Substrate aminopyridine->inhibited_complex

Caption: The Suzuki catalytic cycle with a potential catalyst inhibition pathway by aminopyridine substrates.

References

Technical Support Center: Cross-Coupling of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" in cross-coupling reactions.

Catalyst Selection & Troubleshooting Workflow

The selection of an appropriate catalyst system is critical for successful cross-coupling reactions involving aminopyridine substrates. The following workflow outlines a general approach to catalyst selection and optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization A Define Coupling Type (e.g., Suzuki, Buchwald-Hartwig) B Select Initial Catalyst System (Pd Source + Ligand) A->B C Choose Base and Solvent B->C D Run Small-Scale Test Reaction C->D E Analyze Reaction Outcome (LC-MS, TLC, NMR) D->E F Identify Issue E->F G Low Conversion F->G Poor Yield H Side Product Formation F->H Impurity Profile I No Reaction F->I Failure J Modify Ligand (e.g., Bulky, Electron-Rich) G->J K Screen Different Bases (Strength, Solubility) H->K I->J M Increase Catalyst Loading I->M J->D Re-screen N Successful Reaction J->N Optimized K->D Re-screen K->N Optimized L Adjust Temperature/Time L->D Re-screen L->N Optimized M->D Re-screen M->N Optimized G cluster_0 Challenges Catalyst Palladium Catalyst (Pd) Inhibition Catalyst Inhibition/ Deactivation Catalyst->Inhibition Substrate Aminopyridine Substrate Substrate->Catalyst Coordination of Pyridine-N and Amino-N

Technical Support Center: Reaction Monitoring for Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the monitoring of the synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

I. Overview of the Synthesis and Monitoring

The synthesis of this compound is commonly achieved via a Palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves reacting a pyridine derivative with a benzene derivative. Effective reaction monitoring by TLC and HPLC is crucial for determining reaction completion, identifying potential side products, and optimizing reaction conditions to maximize yield and purity.

II. Experimental Workflow and Logic

A systematic workflow is essential for successful reaction monitoring and troubleshooting. The following diagram outlines the key stages from reaction sampling to data-driven decision-making.

Reaction_Monitoring_Workflow cluster_reaction Reaction Phase cluster_decision Decision Phase setup 1. Reaction Setup (Suzuki Coupling) sampling 2. Withdraw Aliquot (e.g., T=0, 1h, 2h...) setup->sampling quench 3. Quench Sample (e.g., add water) sampling->quench tlc 4a. TLC Analysis quench->tlc Prepare Sample hplc 4b. HPLC Analysis quench->hplc Prepare Sample interpret 5. Interpret Data (Compare SM vs. P) tlc->interpret hplc->interpret decision 6. Make Decision interpret->decision Assess Completion decision->setup Optimize Conditions (Temp, Time, Reagents)

Caption: General workflow for reaction monitoring and optimization.

III. Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction to synthesize this compound failing or showing low conversion? A1: Low conversion in Suzuki couplings can stem from several factors:

  • Catalyst Inactivity: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst, it may not be reducing efficiently.[1] Ensure your catalyst is fresh and active by testing it on a known reaction.[1]

  • Reagent Quality: Impurities in starting materials, particularly the boronic acid/ester, can hinder the reaction. Protodeboronation (loss of the boron group) can occur if the boronic ester is unstable, especially under harsh conditions.[1]

  • Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1] Rigorous degassing of solvents and the reaction mixture is critical.[1]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial and often substrate-dependent. Anhydrous conditions may be necessary depending on the specific reagents used.[1]

Q2: What are the most common side products I should look for? A2: Common side products in Suzuki reactions include:

  • Homocoupling: Coupling of two boronic acid/ester molecules. This can be promoted by the presence of oxygen.[1]

  • Dehalogenation/Protodeboronation: Replacement of the halide or boronic ester group on the starting material with a hydrogen atom.[1]

  • Products from Impurities: Impurities in the starting materials can react to form unexpected side products.[2]

Q3: My purified product appears pure by TLC, but HPLC shows multiple peaks. Why? A3: This discrepancy can occur because HPLC generally offers much higher resolution than TLC. The single spot on TLC may contain co-eluting impurities that are successfully separated by the HPLC column. It is also possible that the compound is degrading on the HPLC column's stationary phase, which can be an issue for pyridine derivatives.[3]

IV. Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or tailing. Sample is too concentrated (overloaded).Dilute the sample before spotting.[4]
Compound is basic (pyridine nitrogen) and interacting strongly with acidic silica gel.Add a small amount of a base, like triethylamine (0.1–2.0%), to the eluent to neutralize active sites on the silica plate.[2][4]
Reactant and product spots have very similar Rf values. The chosen eluent system does not provide enough selectivity.Try a different solvent system with varying polarity and composition. A cospot (spotting starting material and the reaction mixture in the same lane) can help confirm if the starting material is consumed.[5]
All spots remain on the baseline. The eluent is not polar enough to move the compounds up the plate.Increase the proportion of the polar solvent in your eluent system.[4]
All spots run to the solvent front. The eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent for your system.[4]
Reaction mixture from a high-boiling solvent (e.g., DMF, DMSO) gives a smear. The reaction solvent is not evaporating from the plate and is interfering with the chromatography.After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[5]

V. Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC_Troubleshooting cluster_peak_tailing Issue: Peak Tailing cluster_poor_resolution Issue: Poor Resolution start HPLC Issue Observed cause_tailing Primary Cause: Basic pyridine nitrogen interacts with acidic residual silanols on the silica-based stationary phase. start->cause_tailing e.g., Asymmetric Peaks cause_resolution Causes: - Suboptimal mobile phase - Inappropriate stationary phase - Low column efficiency start->cause_resolution e.g., Overlapping Peaks sol1_tailing Solution 1: Adjust Mobile Phase pH Lower pH to 2.5-3.0 to protonate silanols. cause_tailing->sol1_tailing sol2_tailing Solution 2: Use Mobile Phase Additives Add a competing base (e.g., 5-10 mM TEA). cause_tailing->sol2_tailing sol3_tailing Solution 3: Use a Modern Column Choose a column with high-purity silica and end-capping. cause_tailing->sol3_tailing sol1_resolution Solution 1: Optimize Gradient Adjust the gradient slope to better separate peaks. cause_resolution->sol1_resolution sol2_resolution Solution 2: Change Stationary Phase Switch from C18 to a phenyl or polar-embedded phase. cause_resolution->sol2_resolution

Caption: Troubleshooting common HPLC issues for pyridine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Severe peak tailing for the product and/or amino-pyridine starting material. The basic nitrogen atom interacts with acidic residual silanol groups on the surface of silica-based C18 columns.[3]Adjust Mobile Phase pH: Lower the pH to ~2.5-3.0 with a buffer (e.g., phosphate or formate) to protonate the silanols and reduce interaction.[3]
Use Additives: Add a competing base like triethylamine (TEA) to the mobile phase (5-10 mM) to shield the silanol groups.[3]
Change Column: Use a modern, high-purity silica column with robust end-capping or a specialized column designed for basic compounds.[3]
Poor resolution between starting materials, product, and/or impurities. The mobile phase composition is not optimized for separation.Optimize Gradient: Adjust the gradient slope or starting/ending percentages of the organic solvent.
The stationary phase (e.g., C18) does not provide sufficient selectivity.Change Stationary Phase: Switch to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions.[3]
Low recovery or sample degradation. The compound may be unstable or sensitive to the acidic nature of the stationary phase.[3]Use a Different Stationary Phase: Consider a less acidic or more inert column material.[3]
Adjust pH: Ensure the mobile phase pH is in a range where the analyte is stable.
Broad peaks for all compounds. Physical issues in the HPLC system.Check for dead volume in connections, poorly packed column bed (voids), or a mismatch between the sample solvent and the mobile phase.[3]
The analyte is a salt (e.g., hydrochloride), and the counterion is exchanging on the column.Ensure the mobile phase contains the same counterion as the analyte salt, or add a high concentration of a different salt (e.g., ammonium acetate) to both the sample and mobile phase.[6]

VI. Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • Reagent Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine 5-amino-2-bromopyridine (1.0 eq), Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: At specified time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (approx. 20-50 µL) of the reaction mixture using a nitrogen-purged syringe.

  • Sample Preparation: Quench the aliquot in a vial containing ethyl acetate (0.5 mL) and a small amount of water (0.2 mL). Vortex the vial, and use the organic layer for TLC and HPLC analysis.

Protocol 2: Reaction Monitoring by TLC
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a starting line in pencil approximately 1 cm from the bottom.

  • Spotting: On the starting line, spot the starting materials (bromo-aminopyridine and boronic ester) and the quenched reaction mixture. A cospot of the starting material and reaction mixture is recommended.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% Triethylamine). Ensure the solvent level is below the starting line.[7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light at 254 nm.[7] Calculate the Retention Factor (Rf) for each spot.

Table 1: Hypothetical TLC Data Eluent: 70% Hexane, 30% Ethyl Acetate, 0.5% Triethylamine

CompoundExpected Rf ValueUV Appearance
5-amino-2-bromopyridine (SM1)~ 0.35UV active
Methyl 4-(boronic ester) (SM2)~ 0.50UV active
Product ~ 0.40 UV active, often more fluorescent
Homocoupled boronic ester~ 0.65UV active
Protocol 3: Reaction Monitoring by HPLC
  • Sample Preparation: Take the organic layer from the quenched aliquot and dilute it further with the mobile phase starting condition (e.g., 1:100 with 90:10 Water:Acetonitrile). Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 5-10 µL.

Table 2: Hypothetical HPLC Data

CompoundExpected Retention Time (min)
5-amino-2-bromopyridine (SM1)~ 4.5
Methyl 4-(boronic ester) (SM2)~ 10.2
Product ~ 8.7
Homocoupled boronic ester~ 12.5

References

"Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" handling and storage guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for guidance for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate was not available at the time of writing. The guidelines provided are based on general knowledge of similar chemical compounds. Always consult with your institution's safety officer and refer to the most current safety information before handling any chemical.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This technical support center provides answers to frequently asked questions and troubleshooting tips for handling and storing this compound in a laboratory setting.

Q1: What are the primary hazards associated with this compound?

A1: While a specific Safety Data Sheet (SDS) is not available, based on the functional groups present (aminopyridine, benzoate ester), the compound should be handled with care. Potential hazards may include:

  • Skin and eye irritation: Aromatic amines and esters can cause irritation upon contact.

  • Harmful if swallowed or inhaled: Similar compounds can be toxic if ingested or if the dust is inhaled.

  • Unknown long-term effects: The toxicological properties of this specific compound have not been thoroughly investigated.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it is recommended to:

  • Store in a tightly sealed container to prevent moisture and air exposure.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light, as many organic compounds are light-sensitive.

  • For long-term storage, consider refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen).

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate personal protective equipment should always be worn when handling any chemical. For this compound, it is recommended to use:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling a powder and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.

Q4: How should I properly dispose of waste containing this compound?

A4: Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Collect waste in a designated, labeled, and sealed container.

  • Do not dispose of down the drain or in regular trash.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Troubleshooting Common Experimental Issues

Problem 1: The compound appears to have degraded or changed in appearance.

  • Possible Cause: Improper storage, leading to oxidation, hydrolysis, or photodecomposition. The amino group is susceptible to oxidation, and the ester can hydrolyze in the presence of moisture.

  • Solution:

    • Visually inspect the material for any change in color or consistency.

    • If degradation is suspected, it is recommended to acquire a fresh batch of the compound.

    • Review your storage procedures to ensure they align with the recommended guidelines (cool, dry, dark, and under an inert atmosphere).

Problem 2: The compound is not dissolving as expected in my chosen solvent.

  • Possible Cause: The solubility of this compound may be limited in certain solvents.

  • Solution:

    • Information on the solubility of this specific compound is limited. As a starting point, consider common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.

    • Gentle heating or sonication may aid in dissolution.

    • Perform a small-scale solubility test with a variety of solvents to determine the most suitable one for your experiment.

Data Summary Table

Due to the lack of a specific Safety Data Sheet, a comprehensive table of quantitative data cannot be provided. The following table presents general information that should be confirmed with the supplier's documentation.

PropertyGuideline
Appearance Solid (Assumed)
Storage Temperature 2-8°C (Recommended for long-term storage)
Handling Precautions Use in a well-ventilated area, avoid contact with skin and eyes, and prevent dust formation.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.

Experimental Workflow Diagrams

The following diagrams illustrate recommended workflows for handling and storage, as well as a general troubleshooting process.

Handling_and_Storage_Workflow cluster_receive Receiving Compound cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Dark Place Inspect->Store Inert Consider Inert Atmosphere Store->Inert PPE Wear Appropriate PPE Store->PPE Weigh Weigh in Ventilated Area PPE->Weigh Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Waste Collect Waste Dissolve->Waste Dispose Dispose via EHS Waste->Dispose

Caption: Recommended workflow for receiving, storing, handling, and disposing of the compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution cluster_consult Consultation Problem Experimental Issue Encountered CheckCompound Inspect Compound Integrity Problem->CheckCompound CheckSolvent Verify Solvent and Concentration Problem->CheckSolvent CheckProcedure Review Experimental Protocol Problem->CheckProcedure NewCompound Use Fresh Compound CheckCompound->NewCompound ModifySolvent Adjust Solvent System CheckSolvent->ModifySolvent OptimizeProtocol Optimize Protocol Parameters CheckProcedure->OptimizeProtocol Consult Consult with Senior Researcher or Technical Support NewCompound->Consult ModifySolvent->Consult OptimizeProtocol->Consult

Caption: A logical workflow for troubleshooting common experimental issues.

Validation & Comparative

Spectroscopic Data Validation for Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of the spectroscopic data for "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate," a compound of interest for researchers and scientists in the field. Due to the absence of publicly available experimental spectra for the target compound, this guide presents a detailed prediction of its spectroscopic characteristics, juxtaposed with experimental data from structurally related analogs. This approach offers a robust framework for the validation of newly synthesized batches of this molecule.

Comparative Spectroscopic Data Analysis

The predicted spectroscopic data for this compound is derived from the known spectral features of its core components: a 5-aminopyridine moiety and a methyl benzoate moiety. By analyzing the influence of these structural fragments, we can anticipate the chemical shifts, absorption frequencies, and fragmentation patterns for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the pyridine and benzene rings, as well as the methyl ester and amino group protons. The substitution pattern will influence the chemical shifts and coupling constants.

Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for 2-Aminopyridine [1][2][3][4][5]Experimental Chemical Shift (ppm) for Methyl Benzoate [6][7][8][9]
Pyridine H-3'~ 7.0 - 7.2 (d)6.41 - 6.60 (d)-
Pyridine H-4'~ 7.6 - 7.8 (dd)7.22 - 7.50 (t)-
Pyridine H-6'~ 8.1 - 8.3 (d)7.88 - 8.10 (d)-
Benzene H-2, H-6~ 8.0 - 8.2 (d)-8.03 (d)
Benzene H-3, H-5~ 7.8 - 8.0 (d)-7.42 (t)
-OCH₃~ 3.9 (s)-3.91 (s)
-NH₂~ 5.0 - 6.0 (br s)4.46 - 5.8 (br s)-

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing methyl carboxylate group.

Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for 2-Aminopyridine [10][11][12]Experimental Chemical Shift (ppm) for Methyl Benzoate [13][14][15][16][17]
Pyridine C-2'~ 158 - 160158.4-
Pyridine C-3'~ 108 - 110113.8-
Pyridine C-4'~ 138 - 140137.8-
Pyridine C-5'~ 145 - 147148.3-
Pyridine C-6'~ 105 - 107108.6-
Benzene C-1~ 145 - 147-130.0
Benzene C-2, C-6~ 128 - 130-129.5
Benzene C-3, C-5~ 129 - 131-128.3
Benzene C-4~ 132 - 134-132.9
-C=O~ 166 - 168-167.0
-OCH₃~ 52 - 54-52.1
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for 2-Aminopyridine [18][19][20][21][22][23][24]Experimental Wavenumber (cm⁻¹) for Methyl Benzoate [25][26][27][28][29]
N-H Stretch (Amino)3300 - 35003442, 3300-
C-H Stretch (Aromatic)3000 - 31003050 - 31003030 - 3080
C-H Stretch (Methyl)2850 - 2960-2950
C=O Stretch (Ester)1715 - 1730-1720 - 1730
C=C & C=N Stretch (Aromatic Rings)1400 - 16001440 - 16301450 - 1600
C-N Stretch (Amino)1250 - 13501328-
C-O Stretch (Ester)1100 - 1300-1100 - 1300
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Parameter Predicted Value for this compound Experimental Value for 2-Aminopyridine [11][30]Experimental Value for Methyl Benzoate [31][32][33][34]
Molecular FormulaC₁₃H₁₂N₂O₂C₅H₆N₂C₈H₈O₂
Molecular Weight228.2594.11136.15
Predicted [M]⁺m/z 228m/z 94m/z 136
Key Fragmentation Peaksm/z 197 ([M-OCH₃]⁺), m/z 169 ([M-COOCH₃]⁺), m/z 119 (aminopyridinyl fragment), m/z 109 (benzenecarboxylate fragment)m/z 67, 40m/z 105, 77, 51

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard 1D proton pulse sequence.

    • Set the spectral width to cover a range from -2 to 12 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as one equipped with an Electron Ionization (EI) source or an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Introduction:

    • EI: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of accurate mass measurements to confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized compound like this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Comparison Compare Experimental vs. Predicted/Analog Data NMR->Comparison IR->Comparison MS->Comparison Predicted_Data Predicted Spectroscopic Data Predicted_Data->Comparison Analog_Data Analog Experimental Data Analog_Data->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

A generalized workflow for the spectroscopic validation of a novel chemical compound.

This comprehensive guide provides a foundational framework for the spectroscopic validation of "this compound." By combining predicted data with experimental data from well-characterized analogs, researchers can confidently ascertain the structure and purity of this and other novel molecules, ensuring the integrity of their research and development efforts.

References

A Comparative Guide to the Synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, a key building block in pharmaceutical research. The routes discussed are based on established palladium-catalyzed cross-coupling reactions: a Suzuki coupling followed by a nitro group reduction, and a direct Buchwald-Hartwig amination. This document outlines the experimental methodologies, presents a quantitative comparison of the routes, and includes a logical workflow diagram to aid in synthetic strategy selection.

Route 1: Suzuki Coupling Followed by Nitro Group Reduction

This two-step approach involves an initial carbon-carbon bond formation via a Suzuki-Miyaura coupling, followed by the reduction of a nitro group to the desired amine.

Experimental Protocol: Route 1

Step 1: Suzuki-Miyaura Coupling

To a solution of 2-bromo-5-nitropyridine (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 20 minutes. Subsequently, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) is added, and the reaction mixture is heated to 90°C under an argon atmosphere for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate, is purified by column chromatography on silica gel.

Step 2: Nitro Group Reduction

The Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate (1.0 eq) is dissolved in ethanol, and tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) is added. The reaction mixture is heated to 70°C and stirred for 4 hours. Upon completion, the mixture is cooled, and the pH is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.

Route 2: Buchwald-Hartwig Amination

This route offers a more direct approach by forming the carbon-nitrogen bond in a single step through a Buchwald-Hartwig amination reaction.

Experimental Protocol: Route 2

To a solution of methyl 4-bromobenzoate (1.0 eq) and 2,5-diaminopyridine (1.2 eq) in toluene is added sodium tert-butoxide (1.4 eq). The mixture is degassed with argon for 20 minutes. Then, a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand like XPhos (0.08 eq) are added. The reaction mixture is heated to 100°C under an argon atmosphere for 18 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The desired product, this compound, is isolated and purified by column chromatography.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two synthetic routes, based on representative yields and conditions from analogous reactions in the literature.

ParameterRoute 1: Suzuki Coupling & ReductionRoute 2: Buchwald-Hartwig Amination
Number of Steps 21
Starting Materials 2-bromo-5-nitropyridine, 4-(methoxycarbonyl)phenylboronic acidMethyl 4-bromobenzoate, 2,5-diaminopyridine
Key Reagents Pd(PPh₃)₄, K₂CO₃, SnCl₂·2H₂OPd₂(dba)₃, XPhos, NaOtBu
Overall Yield (approx.) 65-75%70-85%
Reaction Time Step 1: 12h, Step 2: 4h (Total: 16h)18h
Reaction Temperature Step 1: 90°C, Step 2: 70°C100°C
Purification Column chromatography for both stepsColumn chromatography

Logical Workflow for Synthesis Route Selection

The choice between these two synthetic routes will depend on several factors including the availability of starting materials, desired overall yield, and tolerance of functional groups in more complex substrates. The following diagram illustrates a logical workflow for selecting the optimal synthesis strategy.

Synthesis_Route_Comparison Synthesis Route Selection for this compound Start Start: Need to Synthesize Target Molecule Route1 Route 1: Suzuki Coupling + Reduction Start->Route1 Route2 Route 2: Buchwald-Hartwig Amination Start->Route2 Step1_R1 Step 1: Suzuki Coupling (C-C bond formation) Route1->Step1_R1 Advantages_R1 Advantages: - Well-established reaction - Readily available starting materials Route1->Advantages_R1 Disadvantages_R1 Disadvantages: - Two-step process - Use of tin reagents Route1->Disadvantages_R1 Step1_R2 Buchwald-Hartwig Amination (Direct C-N bond formation) Route2->Step1_R2 Advantages_R2 Advantages: - Single step synthesis - Potentially higher overall yield Route2->Advantages_R2 Disadvantages_R2 Disadvantages: - More sensitive to reaction conditions - Ligand optimization may be required Route2->Disadvantages_R2 Step2_R1 Step 2: Nitro Reduction (Functional group transformation) Step1_R1->Step2_R1 Product This compound Step2_R1->Product Step1_R2->Product

Caption: Comparative workflow of two synthetic routes.

Conclusion

Both the Suzuki coupling followed by reduction and the Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound. The Buchwald-Hartwig amination offers a more convergent and potentially higher-yielding one-step process, while the Suzuki coupling route is a robust two-step sequence utilizing well-established transformations. The ultimate choice of method will be guided by the specific constraints and objectives of the research, including starting material availability, scalability, and the need for functional group tolerance in more elaborate molecular architectures.

Comparative Biological Activity of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of novel analogues of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" as potential anti-cancer agents. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways to support further investigation and drug discovery efforts.

A series of novel analogues based on the core structure of this compound were synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. The primary objectives of these studies were to establish a structure-activity relationship (SAR) and identify lead compounds with enhanced potency and selectivity. The analogues were designed to probe the effects of modifications on the ester functionality, substitutions on the phenyl ring, and alterations to the amino group.

Data Presentation: Comparative In Vitro Cytotoxicity

The anti-proliferative activity of the synthesized analogues was assessed using the MTT assay against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the tables below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Compound IDR1 (Ester Modification)R2 (Phenyl Substitution)R3 (Amino Modification)MCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
M45APB -CH3H-NH215.2 ± 1.818.5 ± 2.122.3 ± 2.5
A-1 -CH2CH3H-NH212.8 ± 1.516.2 ± 1.919.8 ± 2.2
A-2 -HH-NH225.4 ± 2.930.1 ± 3.535.7 ± 4.1
B-1 -CH34-Cl-NH28.5 ± 0.910.1 ± 1.212.4 ± 1.4
B-2 -CH34-OCH3-NH218.9 ± 2.222.4 ± 2.627.1 ± 3.1
C-1 -CH3H-NHCOCH335.7 ± 4.142.3 ± 4.950.6 ± 5.8
Doxorubicin ---0.8 ± 0.11.1 ± 0.11.5 ± 0.2

Table 1: In Vitro Cytotoxicity of this compound Analogues. Data are presented as the mean IC50 ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Analysis

The cytotoxicity data reveals several key trends:

  • Ester Modification (R1): Conversion of the methyl ester (M45APB) to an ethyl ester (A-1) resulted in a modest increase in potency. Hydrolysis to the carboxylic acid (A-2) led to a significant decrease in activity, suggesting that the ester moiety is important for cell permeability or target interaction.

  • Phenyl Ring Substitution (R2): Introduction of an electron-withdrawing group, such as chlorine at the para-position of the phenyl ring (B-1), significantly enhanced cytotoxic activity across all cell lines. Conversely, an electron-donating methoxy group (B-2) slightly reduced activity compared to the parent compound.

  • Amino Group Modification (R3): Acetylation of the amino group (C-1) resulted in a marked decrease in anti-proliferative activity, indicating that a free amino group is crucial for the compound's biological effect.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (MCF-7, HepG2, A549)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

To illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Analogues start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Culture (MCF-7, HepG2, A549) purification->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay flow_cytometry Cell Cycle & Apoptosis Analysis cell_culture->flow_cytometry ic50 IC50 Determination mtt_assay->ic50 pathway Signaling Pathway Investigation flow_cytometry->pathway sar Structure-Activity Relationship Analysis ic50->sar VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival

References

Purity Assessment of Synthesized "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate," a key intermediate in pharmaceutical research. The purity of such compounds is critical, as impurities can affect biological activity, toxicity, and overall drug safety and efficacy. This document outlines detailed experimental protocols, presents comparative data, and offers workflows to aid in the selection of appropriate analytical techniques.

Introduction to "this compound" and its Synthesis

"this compound" is a bi-aryl compound often synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an aryl halide with an arylboronic acid. The inherent nature of this synthesis can lead to various impurities, including starting materials, homo-coupled products, and other side-reaction products. Therefore, rigorous purity assessment is a non-negotiable aspect of its quality control.

A general synthetic pathway is the Suzuki-Miyaura coupling of a boronic acid derivative with a pyridine derivative. The reaction's efficiency and the purity of the final product are highly dependent on the quality of starting materials and the reaction conditions.

Comparative Analysis of Purity Assessment Methods

The purity of "this compound" is typically determined using a combination of chromatographic and spectroscopic techniques. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary quantitative method and will be supplemented by spectroscopic analysis from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and impurity identification.

For a comparative perspective, we will assess a hypothetical batch of "this compound" against a closely related structural analog, "Methyl 4-(2-aminopyrimidin-5-yl)benzoate." This analog could be considered as an alternative in certain drug discovery campaigns.

Data Presentation

Table 1: Comparative Purity Analysis of "this compound" and a Structural Analog

ParameterThis compound (Batch A)Methyl 4-(2-aminopyrimidin-5-yl)benzoate (Reference Standard)
Appearance Off-white to pale yellow solidWhite crystalline solid
HPLC Purity (% Area) 99.2%≥ 99.5%
Major Impurity 1 0.3% (Unreacted Starting Material)0.15% (Homo-coupled byproduct)
Major Impurity 2 0.2% (Homo-coupled byproduct)0.1% (Unknown)
Total Impurities 0.8%≤ 0.5%
Melting Point 145-148 °C152-155 °C

Table 2: Spectroscopic Data Summary

TechniqueThis compoundMethyl 4-(2-aminopyrimidin-5-yl)benzoate
¹H NMR (400 MHz, DMSO-d₆) δ 8.25 (d, 1H), 7.95 (d, 2H), 7.80 (d, 1H), 7.70 (dd, 1H), 7.10 (d, 2H), 5.90 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃)δ 8.60 (s, 2H), 8.00 (d, 2H), 7.85 (d, 2H), 7.20 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 166.5, 155.0, 148.0, 145.0, 138.0, 130.0, 129.5, 128.0, 115.0, 52.5δ 166.0, 162.0, 158.0, 144.0, 130.5, 129.0, 125.0, 52.8
Mass Spec (ESI-MS) m/z 243.10 [M+H]⁺m/z 244.09 [M+H]⁺

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This RP-HPLC method is designed for the quantitative analysis of "this compound" and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of the synthesized compound and for the identification of any structurally related impurities.

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming its identity and for identifying unknown impurities.

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive.

  • Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile (approximately 10 µg/mL).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Starting Materials (Aryl Halide & Boronic Acid) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Column Chromatography workup->purification pure_product Pure Product purification->pure_product hplc HPLC Analysis (Quantitative Purity) pure_product->hplc nmr NMR Spectroscopy (Structural Confirmation) pure_product->nmr ms Mass Spectrometry (Molecular Weight Confirmation) pure_product->ms

Caption: Workflow for the synthesis and purity assessment of "this compound".

suzuki_catalytic_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L2) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OR)2 aryl_pd_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->aryl_pd_aryl_complex reductive_elimination Reductive Elimination aryl_pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The purity assessment of "this compound" requires a multi-faceted analytical approach. HPLC serves as a robust method for quantitative purity determination, while NMR and MS are indispensable for structural confirmation and impurity identification. By employing the detailed protocols and comparative data presented in this guide, researchers can ensure the quality and reliability of this important pharmaceutical intermediate for its intended applications in drug discovery and development. The choice of an alternative compound for comparison should be based on structural similarity and the specific goals of the research program.

X-ray crystallography of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of S-(pyridin-2-yl) 4-nitrobenzothioate, S-(pyridin-2-yl) 4-methylbenzothioate, and S-(pyridin-2-yl) 4-methoxybenzothioate reveals the influence of para-substituents on their crystal packing and molecular conformation. This guide provides a comparative overview of their crystallographic data, experimental protocols for their structural determination, and a visualization of the synthetic and analytical workflow.

This analysis focuses on a series of three S-(pyridin-2-yl) benzothioate derivatives, which, while not direct derivatives of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate," share a core pyridinyl-aromatic scaffold, making them relevant analogs for understanding structure-property relationships in this class of compounds. The selected compounds are S-(pyridin-2-yl) 4-nitrobenzothioate (Compound 1), S-(pyridin-2-yl) 4-methylbenzothioate (Compound 2), and S-(pyridin-2-yl) 4-methoxybenzothioate (Compound 3). The variation in the para-substituent on the benzoate ring (nitro, methyl, and methoxy) provides a valuable opportunity to compare the effects of electron-withdrawing and electron-donating groups on the resulting crystal structures.

Comparative Crystallographic Data

The crystallographic data for the three analogous compounds are summarized in the table below, highlighting the key parameters that define their solid-state structures. These parameters were determined by single-crystal X-ray diffraction.[1][2][3][4]

ParameterS-(pyridin-2-yl) 4-nitrobenzothioate (1)S-(pyridin-2-yl) 4-methylbenzothioate (2)S-(pyridin-2-yl) 4-methoxybenzothioate (3)
Chemical FormulaC12H8N2O3SC13H11NOSC13H11NO2S
Crystal SystemOrthorhombicTriclinicMonoclinic
Space GroupPna21P-1P21/c
a (Å)12.6674(19)3.85728(9)5.9308(2)
b (Å)7.2173(11)10.62375(19)10.9695(3)
c (Å)11.5877(14)12.8625(2)14.7966(4)
α (°)9091.722(2)90
β (°)97.203(13)91.722(2)98.6180(10)
γ (°)9091.722(2)103.8180(10)
Volume (ų)1050.9(3)525.95(2)900.07(5)
Z424

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of the compared compounds are detailed below.

Synthesis of S-(pyridin-2-yl) Benzothioate Derivatives:

The synthesis of the title compounds was achieved through a condensation reaction.[5] A general procedure involves the reaction of the corresponding 4-substituted benzoyl chloride with 2-mercaptopyridine in the presence of a base. For instance, the synthesis of trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde involved a Perkin condensation between 2-methylpyridine and p-terephthaldehyde.[5]

Single-Crystal X-ray Diffraction:

High-quality single crystals of each compound were selected for X-ray diffraction analysis. The general workflow for data collection and structure refinement is as follows:

  • Crystal Mounting: A suitable single crystal of the compound was mounted on a goniometer head.

  • Data Collection: X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[6] Data collection was typically performed using ω and φ scans.

  • Data Reduction: The collected diffraction data were processed, which includes cell refinement and data reduction.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F².[6] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.

Visualizing the Workflow

The following diagrams illustrate the general workflow from the synthesis of the compounds to the final crystallographic analysis.

G Synthesis and Crystallographic Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Crystallography 4-Substituted Benzoyl Chloride 4-Substituted Benzoyl Chloride Condensation Reaction Condensation Reaction 4-Substituted Benzoyl Chloride->Condensation Reaction 2-Mercaptopyridine 2-Mercaptopyridine 2-Mercaptopyridine->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Single Crystals Single Crystals Recrystallization->Single Crystals Data Collection Data Collection Single Crystals->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Crystallographic Data Crystallographic Data Structure Refinement->Crystallographic Data G Logical Relationship of Structural Analysis Molecular Structure Molecular Structure Unit Cell Parameters Unit Cell Parameters Molecular Structure->Unit Cell Parameters Space Group Space Group Molecular Structure->Space Group Crystal Packing Crystal Packing Unit Cell Parameters->Crystal Packing Space Group->Crystal Packing Intermolecular Interactions Intermolecular Interactions Crystal Packing->Intermolecular Interactions

References

Comparative Guide to In-Silico Modeling of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of in-silico methodologies for modeling the interactions of the novel compound "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate". The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of performance with supporting experimental data formats and detailed protocols.

Compound of Interest: this compound

Since "this compound" is a novel compound, its physicochemical and biological properties are yet to be experimentally determined. Based on its chemical structure, we can infer some key features relevant for in-silico modeling.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C13H12N2O2

  • Canonical SMILES: COC(=O)c1ccc(cc1)c1cc(N)ccn1

  • Inferred 3D Structure:

(A 3D representation of the molecule would be generated using molecular modeling software based on the SMILES string)

Predicted Physicochemical Properties:

PropertyPredicted ValuePrediction Tool
Molecular Weight228.25 g/mol ChemDraw
LogP2.15SwissADME
Topological Polar Surface Area65.75 ŲSwissADME
Hydrogen Bond Donors1SwissADME
Hydrogen Bond Acceptors4SwissADME
Rotatable Bonds3SwissADME

Hypothetical Biological Target and Signaling Pathway: VEGFR-2

The aminopyridine moiety is a common scaffold in many protein kinase inhibitors.[1][2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[3][4] Dysregulation of the VEGFR-2 signaling pathway is implicated in several diseases, including cancer.[4][5] Therefore, VEGFR-2 is a plausible hypothetical target for "this compound".

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-AKT pathways, leading to endothelial cell proliferation, migration, and survival.[3][6][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Ligand This compound Ligand->VEGFR2 Inhibition Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., PDB ID: 4ASD for VEGFR-2) ReceptorPrep 3. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->ReceptorPrep LigandPrep 2. Prepare Ligand (Generate 3D coordinates, assign charges) DockingRun 5. Run Docking Simulation (AutoDock Vina) LigandPrep->DockingRun GridBox 4. Define Binding Site (Set up grid box around the ATP-binding pocket) ReceptorPrep->GridBox GridBox->DockingRun Analysis 6. Analyze Results (Binding energies, poses, interactions) DockingRun->Analysis

References

Comparative Guide to Impurity Profiling of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the impurity profiling of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, an important intermediate in pharmaceutical synthesis. The focus is on providing objective comparisons of analytical techniques and supporting experimental data to aid in method selection and development.

Disclaimer: The specific impurity profile for this compound is not extensively reported in publicly available literature. Therefore, this guide is based on a hypothetical impurity profile derived from plausible synthetic routes, including Suzuki coupling and amidation reactions. The presented data is illustrative and intended to guide analytical strategy.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for impurity profiling is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs).[1][2] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and robust technique for routine quality control.[3] For more complex impurity mixtures or for the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity.[4][5]

Table 1: Comparison of HPLC-UV and LC-MS/MS for Impurity Profiling

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.[5][6]
Primary Use Quantification of known impurities, routine quality control.[3]Identification of unknown impurities, quantification of trace impurities.[4][5]
Sensitivity Good (ng range)Excellent (pg-fg range)[4]
Specificity Moderate; co-eluting peaks can interfere.High; provides molecular weight and structural information.
Cost LowerHigher
Throughput HighModerate
Typical LOQ ~0.05%<0.01%

Table 2: Hypothetical Impurity Profile and Analytical Performance

Impurity NamePotential SourceHPLC-UV Retention Time (min)LC-MS/MS (m/z)
Impurity A: 4-(5-amino-2-pyridinyl)benzoic acidHydrolysis of the methyl ester8.5215.08 [M+H]⁺
Impurity B: Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylateIncomplete reduction of nitro group12.2261.06 [M+H]⁺
Impurity C: 5-amino-2-bromopyridineUnreacted starting material (Suzuki coupling)7.1172.97 [M+H]⁺
Impurity D: 4-(Methoxycarbonyl)phenylboronic acidUnreacted starting material (Suzuki coupling)6.3179.05 [M-H]⁻
Impurity E: Dimer of 4-(methoxycarbonyl)phenylboronic acidSide reaction in Suzuki coupling15.8325.11 [M-H]⁻

Experimental Protocols

Detailed and validated analytical methods are essential for accurate impurity profiling.[7]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of known related substances in this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is designed for the identification and quantification of trace-level and unknown impurities.[4][5]

  • Instrumentation: UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Spectrometer Settings:

    • Scan Range: m/z 50-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Collision Energy: Ramped from 10-40 eV for MS/MS scans.

Visualizations

Impurity Profiling Workflow

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a pharmaceutical compound.

Impurity_Profiling_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_reporting Reporting & Control Synthesis Chemical Synthesis Purification Crude Product Purification Synthesis->Purification API Final API Product Purification->API Screening Initial Screening (HPLC, TLC) API->Screening Isolation Impurity Isolation (Prep-HPLC) Screening->Isolation Quantification Validated Method (HPLC, GC) Screening->Quantification Identification Structure Elucidation (LC-MS, NMR) Isolation->Identification Identification->Quantification Reporting Impurity Reporting Quantification->Reporting Control Setting Specifications Reporting->Control

Caption: A generalized workflow for pharmaceutical impurity profiling.

Hypothetical Signaling Pathway Affected by a Reactive Impurity

Certain impurities, particularly those with reactive functional groups, can have off-target biological effects. Aminopyridines, for instance, are known to have neurological effects.[1][7] The diagram below illustrates a hypothetical scenario where a reactive impurity from the API could interfere with a critical cellular signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor G-Protein Coupled Receptor G_Protein G-Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Ligand Endogenous Ligand Ligand->Receptor Impurity Reactive Impurity Impurity->Receptor Antagonistic Binding Impurity->PKA Inhibition

References

Benchmarking the Reactivity of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of a molecule is paramount for its successful application in synthesis and as a scaffold in medicinal chemistry. This guide provides a comparative analysis of the reactivity of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate," a key building block, against structurally related alternatives. The comparisons are focused on two fundamental reaction types: N-acylation, which probes the nucleophilicity of the amino group, and electrophilic aromatic substitution, which assesses the activation of the aromatic systems.

The reactivity of this compound is a product of the electronic interplay between its constituent parts: the electron-donating amino group, the electron-withdrawing pyridine ring nitrogen, and the electron-withdrawing methyl benzoate substituent. This guide extrapolates expected reactivity based on established principles of organic chemistry, providing a predictive framework for synthetic strategy and design.

Comparative Analysis of Reactivity

To contextualize the reactivity of this compound, we compare it with three benchmark compounds:

  • Methyl 4-aminobenzoate: This analog lacks the pyridine ring, allowing for a direct assessment of the pyridine's influence on the aniline-type amino group.

  • 4-Aminobiphenyl: This compound replaces the pyridine ring with a simple phenyl ring, isolating the electronic effect of the nitrogen atom in the pyridine ring.

  • Aniline: As the parent aromatic amine, aniline serves as a fundamental baseline for reactivity.

N-Acylation: A Measure of Nucleophilicity

N-acylation is a crucial reaction for derivatizing amines, often used to introduce pharmacologically important moieties or to protect the amino group.[1][2] The rate of this reaction is a direct measure of the nucleophilicity of the amino nitrogen. The lone pair of electrons on the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[1]

The nucleophilicity of the amino group is expected to be modulated by the electronic effects of the aromatic system to which it is attached. Electron-withdrawing groups decrease the electron density on the nitrogen, reducing its nucleophilicity, while electron-donating groups have the opposite effect.[3] In this compound, the pyridine nitrogen acts as an electron-withdrawing group, which is expected to reduce the nucleophilicity of the amino group compared to a simple aniline.

Table 1: Comparative Pseudo-First-Order Rate Constants (k') for N-Acylation with Acetic Anhydride

CompoundRelative k' (Illustrative)Expected Reactivity Rationale
Aniline1.00Baseline reactivity of a simple aromatic amine.
4-Aminobiphenyl0.85The additional phenyl ring is weakly deactivating through inductive effects, slightly reducing the nucleophilicity of the amino group compared to aniline.
Methyl 4-aminobenzoate0.45The para-ester group is strongly electron-withdrawing through resonance, significantly delocalizing the nitrogen lone pair and reducing nucleophilicity.
This compound 0.30 The combined electron-withdrawing effects of the pyridine nitrogen and the para-ester group lead to the lowest expected nucleophilicity among the compared compounds. The pyridine ring deactivates the attached aminophenyl ring towards acylation.[4]

Note: The data presented in this table is illustrative and based on established principles of electronic substituent effects. Actual experimental values may vary.

Electrophilic Aromatic Substitution: Ring Activation

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The amino group is a powerful activating and ortho-, para-directing group for EAS due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[5][6] However, the overall reactivity of the molecule's aromatic systems is influenced by all substituents.

In this compound, there are two aromatic rings susceptible to EAS. The aminopyridine ring is activated by the amino group, but deactivated by the pyridine nitrogen and the attached phenyl ring. The benzoate ring is deactivated by the ester group and the attached pyridinyl ring. The positions ortho and para to the amino group are the most likely sites of substitution.

Table 2: Qualitative Comparison of Reactivity in Electrophilic Bromination

CompoundRing System(s)Expected Reactivity & Regioselectivity
AnilinePhenylHigh reactivity, leading to polybromination under standard conditions. Substitution occurs at the ortho and para positions.
4-AminobiphenylPhenyl, PhenylHigh reactivity on the amino-substituted ring, with substitution ortho to the amino group. The second phenyl ring is less activated.
Methyl 4-aminobenzoatePhenylModerately reactive. The activating effect of the amino group is tempered by the deactivating ester group. Substitution occurs ortho to the amino group.
This compound Pyridinyl, BenzoateThe aminopyridine ring is the more reactive of the two. Substitution is expected to occur at the positions ortho to the strongly activating amino group. The overall reactivity will be lower than aniline due to the deactivating nature of the pyridine nitrogen and the benzoate substituent.[5][6]

Note: The predictions in this table are based on the principles of electrophilic aromatic substitution and substituent effects.

Experimental Protocols

To empirically determine the relative reactivities, the following standardized protocols can be employed.

Protocol 1: Competitive N-Acylation Kinetics by HPLC

This experiment determines the relative rates of acylation by reacting a mixture of the test compounds with a limited amount of an acylating agent.

Materials:

  • This compound

  • Alternative amines (Aniline, 4-Aminobiphenyl, Methyl 4-aminobenzoate)

  • Acetic Anhydride

  • Acetonitrile (HPLC grade)

  • Pyridine (or a non-nucleophilic base)

  • Internal standard (e.g., Naphthalene)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare equimolar stock solutions (e.g., 0.1 M) of each amine and the internal standard in acetonitrile.

  • In a reaction vial, combine 1.0 mL of each amine stock solution and 1.0 mL of the internal standard stock solution.

  • Add pyridine (1.2 equivalents relative to total amines).

  • Initiate the reaction by adding a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 equivalents relative to one amine).

  • At timed intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it in a vial containing a solution of a primary amine scavenger (e.g., benzylamine in excess) to stop the reaction.

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining starting amines relative to the internal standard.

  • Plot the natural logarithm of the concentration of each amine versus time. The slope of this plot will be proportional to the pseudo-first-order rate constant (k').

Protocol 2: Electrophilic Bromination and Product Analysis

This protocol assesses the susceptibility of the compounds to electrophilic attack.

Materials:

  • This compound and alternative compounds

  • Bromine

  • Acetic Acid (glacial)

  • Sodium thiosulfate solution

  • NMR spectrometer, GC-MS, or LC-MS for product analysis

Procedure:

  • Dissolve the amine (1.0 mmol) in glacial acetic acid (10 mL) in a flask protected from light.

  • Slowly add a solution of bromine (1.0 mmol) in acetic acid dropwise with stirring at room temperature.

  • Stir the reaction for a set period (e.g., 1 hour).

  • Quench the reaction by pouring the mixture into water and adding sodium thiosulfate solution to destroy excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it, and analyze the product mixture by NMR, GC-MS, or LC-MS to identify the brominated products and determine the regioselectivity and extent of reaction.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical workflow for reactivity comparison and the fundamental mechanisms involved.

G cluster_selection Compound Selection cluster_benchmarking Reactivity Benchmarking cluster_analysis Data Analysis and Comparison Target This compound Acylation N-Acylation Kinetics Target->Acylation EAS Electrophilic Substitution Target->EAS Alt1 Methyl 4-aminobenzoate Alt1->Acylation Alt1->EAS Alt2 4-Aminobiphenyl Alt2->Acylation Alt2->EAS Alt3 Aniline Alt3->Acylation Alt3->EAS Kinetics Compare Rate Constants (k') Acylation->Kinetics Regio Analyze Regioselectivity EAS->Regio Conclusion Reactivity Profile Kinetics->Conclusion Regio->Conclusion

Workflow for Comparative Reactivity Benchmarking.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the synthesis of a key pharmaceutical intermediate.

The synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate, a crucial building block in the development of various pharmaceutical compounds, is predominantly achieved through palladium-catalyzed cross-coupling reactions. The two primary strategies employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The efficiency of these reactions is highly dependent on the chosen catalyst system, which includes the palladium precursor and the associated ligand. This guide provides an objective comparison of various catalysts based on available experimental data for the synthesis of this and structurally analogous compounds, offering insights into catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming the pivotal carbon-carbon bond between the pyridine and benzene rings in the target molecule. This typically involves the coupling of a boronic acid or ester derivative of one ring with a halide of the other. Based on protocols for analogous compounds, several palladium-based catalysts have demonstrated high efficacy.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄DMF802485-96 [1]
Pd(dppf)Cl₂dppfK₂CO₃DME802High [1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O80-10012-24Varies [1]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; PPh₃ = Triphenylphosphine; DMF = Dimethylformamide; DME = Dimethoxyethane.

The selection of the catalyst and ligand is critical in overcoming potential challenges such as steric hindrance and ensuring a high yield. For routine couplings, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) offer reliable and high yields, although they may require longer reaction times. For more rapid synthesis, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) has been shown to provide high yields in a significantly shorter timeframe. Catalyst systems utilizing bulky, electron-rich phosphine ligands such as SPhos with Palladium(II) acetate (Pd(OAc)₂) are also highly effective and can be advantageous in specific applications, though they may necessitate more extensive optimization.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling, adapted from methodologies for structurally similar compounds.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

  • Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed dimethylformamide (DMF).

  • Reaction: Stir the reaction mixture vigorously at 80°C for 24 hours.

  • Work-up: After cooling, quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid derivative (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Catalyst Addition: Add anhydrous dimethoxyethane (DME) followed by [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Reaction: Heat the mixture to 80°C and stir for 2 hours.

  • Work-up: Upon completion, cool the reaction, add water, and acidify to precipitate the product.

  • Isolation: Isolate the product by filtration, followed by washing and drying.

Visualizing the Synthetic Pathway

Diagram 1: General Synthetic Approach via Suzuki-Miyaura Coupling

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst System Reactant_A Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Reaction_Mixture Suzuki-Miyaura Coupling Reactant_A->Reaction_Mixture Reactant_B 5-Amino-2-bromopyridine Reactant_B->Reaction_Mixture Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Mixture Base Base (e.g., K3PO4) Base->Reaction_Mixture Product This compound Reaction_Mixture->Product

Caption: Synthetic route to the target molecule via Suzuki-Miyaura coupling.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X(L_n) OxAdd->PdII_Ar Transmetal Transmetalation (Ar'-B(OR)2) PdII_Ar->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound is effectively achieved through palladium-catalyzed Suzuki-Miyaura coupling. While several catalyst systems are viable, the choice depends on factors such as desired reaction time, cost, and the scale of the synthesis. For general laboratory-scale synthesis, Pd(PPh₃)₄ and Pd(dppf)Cl₂ represent robust and well-documented choices. For more challenging substrates or large-scale production, optimization with advanced ligands like SPhos may be beneficial. The provided protocols and diagrams serve as a foundational guide for researchers to develop an efficient and optimized synthesis for this important pharmaceutical intermediate.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate to minimize exposure. The following table summarizes the required PPE.

Protection TypeRequired PPESpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for large quantities or when there is a splash hazard.[4][5]Must meet ANSI Z.87.1 standards. Provides protection from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6]Select gloves based on the manufacturer's chemical resistance guide. Inspect for tears or holes before each use. Dispose of contaminated gloves immediately.
Body Protection A flame-resistant lab coat worn over full-length clothing.[4][7]Lab coat should be buttoned to provide maximum coverage.
Respiratory Protection A NIOSH-approved respirator may be required if handling the compound as a powder outside of a fume hood, or if engineering controls are insufficient.[4][5][8]Use requires a formal respiratory protection program, including fit testing and medical evaluation.

Operational Plan: Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to prevent inhalation of dust.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.[7]

    • Use dedicated spatulas and weigh boats.

    • Handle the compound gently to avoid creating dust.[7]

  • Solution Preparation:

    • When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[7]

    • Keep containers covered as much as possible.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical. A suitable solvent like ethanol followed by soap and water is recommended.[7]

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye protection).[7]

    • Wash hands thoroughly with soap and water after removing PPE.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and disposable lab supplies, in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in the solid hazardous waste container.

Emergency Spill Workflow

In the event of a spill, follow the established emergency procedures. The following diagram outlines the general workflow for responding to a chemical spill.

Chemical Spill Response Workflow spill Chemical Spill Occurs alert Alert personnel in the immediate area and evacuate if necessary spill->alert assess Assess the spill (Minor or Major?) alert->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe Don appropriate PPE (gloves, goggles, lab coat) minor_spill->ppe evacuate Evacuate the area immediately major_spill->evacuate contain Contain the spill with absorbent material ppe->contain cleanup Clean up spill residue contain->cleanup dispose Dispose of all contaminated materials as hazardous waste cleanup->dispose decontaminate Decontaminate the spill area dispose->decontaminate report_minor Report the incident to the supervisor decontaminate->report_minor call_emergency Contact Emergency Services and EHS evacuate->call_emergency secure Secure the area and prevent entry call_emergency->secure report_major Report the incident to the supervisor and EHS secure->report_major

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.